4,6-Difluoropyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4,6-difluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLDVUCSDZGNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182297 | |
| Record name | Pyrimidine, 4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2802-62-2 | |
| Record name | 4,6-Difluoropyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2802-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4,6-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidine, 4,6-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-difluoropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoropyrimidine is a fluorinated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery. The pyrimidine scaffold is a ubiquitous motif in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and its applications in drug development.
Chemical and Physical Properties
| Property | This compound | 2,4-Difluoropyrimidine (for comparison) | 4,6-Dichloropyrimidine (for comparison) |
| CAS Number | 2802-62-2 | 2802-61-1 | 1193-21-1 |
| Molecular Formula | C₄H₂F₂N₂ | C₄H₂F₂N₂ | C₄H₂Cl₂N₂ |
| Molecular Weight | 116.07 g/mol | 116.07 g/mol | 148.98 g/mol |
| Appearance | Not definitively specified (may be solid or liquid) | Liquid | Solid[1] |
| Melting Point | Data not available | Not applicable | 65-67 °C[1] |
| Boiling Point | Data not available | 118-120 °C | 176 °C[1] |
| Density | Data not available | 1.359 g/mL at 25 °C | 1.734 g/cm³ |
| Solubility | Data not available | Data not available | Soluble in 95% ethanol (50 mg/mL)[1] |
Synthesis of this compound
A common and logical synthetic route to this compound involves a two-step process starting from the readily available 4,6-dihydroxypyrimidine. The first step is a chlorination reaction to produce the key intermediate, 4,6-dichloropyrimidine, followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine.
Synthetic pathway to this compound.
Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
This protocol is based on established methods for the chlorination of dihydroxypyrimidines.[2][3]
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other suitable tertiary amine)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 4,6-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.
-
Add N,N-dimethylaniline (2.0 eq) to the suspension.
-
Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine. The crude product can be purified by recrystallization or column chromatography.
Experimental Protocol: Synthesis of this compound from 4,6-Dichloropyrimidine
This protocol is adapted from a similar fluorination reaction of a dichloropyrimidine derivative.[4]
Materials:
-
4,6-Dichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
Sulfolane
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sulfolane and anhydrous potassium fluoride (2.5 eq).
-
Heat the mixture to 200 °C under an inert atmosphere and stir for 1 hour to ensure the potassium fluoride is dry and well-dispersed.
-
Cool the mixture to 80 °C and add 4,6-dichloropyrimidine (1.0 eq).
-
Heat the reaction mixture to 160 °C and stir for 3-6 hours. Monitor the reaction progress by Gas Chromatography (GC) or TLC.
-
Upon completion of the reaction, cool the mixture. The product, this compound, can be isolated by vacuum distillation from the reaction mixture.
-
Further purification can be achieved by redistillation.
Applications in Drug Discovery and Development
The 4,6-disubstituted pyrimidine core is a privileged scaffold in medicinal chemistry. The high reactivity of the chlorine atoms in 4,6-dichloropyrimidine makes it a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1][5] this compound, with its fluorine substituents, offers an alternative reactive handle and introduces the beneficial properties of fluorine into the target molecules.
The electron-withdrawing nature of the fluorine atoms in this compound activates the pyrimidine ring for nucleophilic attack, making it a valuable building block for the synthesis of more complex molecules. It can be used to synthesize a variety of derivatives with potential therapeutic applications. For instance, the pyrimidine core is central to the structure of many kinase inhibitors.[6] The development of a series of p38α mitogen-activated protein kinase inhibitors included a 6-(2,4-difluorophenoxy)-pyrido[2,3-d]pyrimidin-7-one scaffold, highlighting the utility of fluorinated pyrimidine moieties in this class of drugs.[7]
General workflow for the use of this compound in synthesis.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. Its synthesis from readily available starting materials, though requiring careful control of reaction conditions, is achievable through established chemical transformations. The incorporation of the this compound moiety into novel molecular scaffolds holds promise for the development of new therapeutic agents with improved pharmacological profiles. Further research into the physical properties and reactivity of this compound will undoubtedly expand its utility in various fields of chemical research.
References
- 1. 4,6-Dichloropyrimidine 97 1193-21-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody - Google Patents [patents.google.com]
- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 6-(2,4-difluorophenoxy)-2-[3-hydroxy-1-(2-hydroxyethyl)propylamino]-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one (pamapimod) and 6-(2,4-difluorophenoxy)-8-methyl-2-(tetrahydro-2H-pyran-4-ylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (R1487) as orally bioavailable and highly selective inhibitors of p38α mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4,6-Difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into the pyrimidine ring can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its core physical properties is therefore essential for its application in the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and spectral properties of this compound, alongside standardized experimental protocols for their determination.
Core Physical Properties
Quantitative data for the physical properties of this compound are summarized below. It is important to note that there are conflicting reports in commercial supplier literature regarding its physical state at room temperature, with some describing it as a liquid and others as a solid or liquid.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂F₂N₂ | [1] |
| Molecular Weight | 116.07 g/mol | [1] |
| Boiling Point | 125 °C | [2] |
| Density | 1.376 g/cm³ | [2] |
| Flash Point | 29 °C | [2] |
| Physical State | Colorless to pale yellow liquid or solid | [1] |
Spectral Data
Detailed experimental spectral data for this compound is not widely available in the public domain. However, the following sections outline the expected spectral characteristics and provide general protocols for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals corresponding to the two protons on the pyrimidine ring. The chemical shifts and coupling constants will be influenced by the electronegative fluorine and nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the pyrimidine ring. The carbons directly bonded to fluorine will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for characterizing fluorinated compounds and is expected to show a single resonance for the two equivalent fluorine atoms at the 4 and 6 positions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include C-H stretching, C=N stretching, C-F stretching, and ring vibrations.
Experimental Protocols
The following are detailed methodologies for the determination of the key physical and spectral properties of this compound.
Determination of Melting Point (for solid samples)
This protocol describes the determination of the melting point range of a solid organic compound using a capillary method.[3][4][5][6]
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound (if solid)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Firmly pack the dry sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample closely through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
The recorded range is the melting point of the sample.
Determination of Boiling Point
This protocol outlines the micro-boiling point determination using a Thiele tube, suitable for small sample volumes.[7][8][9][10][11]
Materials:
-
Thiele tube
-
Heating oil (e.g., mineral oil)
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Add a small amount (0.5-1 mL) of this compound to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Clamp the Thiele tube to a stand and fill it with heating oil until the side arm is about two-thirds full.
-
Suspend the thermometer and test tube assembly in the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame, allowing for even heat distribution by convection.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.
Solubility Determination
This qualitative protocol determines the solubility of this compound in various solvents.
Materials:
-
Small test tubes
-
Sample of this compound
-
A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)
-
Vortex mixer (optional)
Procedure:
-
Add approximately 10-20 mg of the solid sample (or 1-2 drops of a liquid sample) to a small, clean, dry test tube.
-
Add the chosen solvent dropwise, shaking or vortexing after each addition, up to a total volume of about 1 mL.
-
Observe whether the sample dissolves completely. A compound is generally considered "soluble" if it dissolves to the extent of about 3% (30 mg in 1 mL).
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
-
Test a range of solvents from polar to non-polar to establish a solubility profile.
NMR Sample Preparation
This protocol describes the preparation of a sample for ¹H, ¹³C, and ¹⁹F NMR analysis.[12][13][14][15][16]
Materials:
-
NMR tube (5 mm)
-
NMR tube cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound
-
Pasteur pipette and bulb
-
Small vial
-
Cotton wool
Procedure:
-
Weigh an appropriate amount of the sample (typically 1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR) into a small, clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently swirl or vortex the vial to dissolve the sample completely.
-
To remove any particulate matter, filter the solution through a small plug of cotton wool placed in a Pasteur pipette directly into the NMR tube.
-
Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube securely and label it appropriately.
-
The sample is now ready for NMR analysis.
IR Sample Preparation (for solid samples using the KBr pellet method)
This protocol details the preparation of a potassium bromide (KBr) pellet for IR analysis of a solid sample.[17][18][19][20]
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Potassium bromide (KBr), IR grade, dry
-
Sample of this compound (if solid)
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Ensure all equipment is clean and dry, as KBr is hygroscopic.
-
Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.
-
Add a very small amount of the solid sample (approximately 1-2 mg). The optimal ratio is about 1:100 of sample to KBr.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the collar of the pellet press.
-
Assemble the press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Carefully remove the pellet from the press and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum.
Mandatory Visualization
Experimental Workflow for Synthesis of this compound
The following diagram illustrates a potential synthetic workflow for this compound, starting from a commercially available precursor. This represents a logical relationship between the key steps of the synthesis.
Caption: A generalized workflow for the synthesis of this compound.
References
- 1. CAS 2802-62-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound CAS#: 2802-62-2 [m.chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. quora.com [quora.com]
- 8. phillysim.org [phillysim.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. chemconnections.org [chemconnections.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organomation.com [organomation.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 16. publish.uwo.ca [publish.uwo.ca]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. eng.uc.edu [eng.uc.edu]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. jascoinc.com [jascoinc.com]
Solubility of 4,6-Difluoropyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility characteristics of 4,6-difluoropyrimidine, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a qualitative solubility profile based on chemical principles, a comprehensive experimental protocol for accurate solubility determination, and an exploration of the factors influencing its solubility.
Introduction to this compound
This compound is a pyrimidine ring substituted with two fluorine atoms at positions 4 and 6. The strong electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyrimidine core, making it a valuable building block in the synthesis of various functional molecules, including pharmaceuticals and agrochemicals. Understanding its solubility in organic solvents is critical for reaction optimization, purification, formulation, and biological screening.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₄H₂F₂N₂ |
| Molecular Weight | 116.07 g/mol |
| Appearance | (Expected) White to off-white crystalline solid |
| Boiling Point | 118-120 °C[1] |
| Density | 1.359 g/mL at 25 °C[1] |
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN) | Soluble to Very Soluble | The high polarity of these solvents can effectively solvate the polar pyrimidine ring. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, but the absence of a hydrogen bond donor on the solute may limit solubility compared to polar aprotic solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | These solvents have moderate polarity and can interact favorably with the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | The polarity of these solvents is suitable for dissolving many organic compounds. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The nonpolar nature of these solvents is less favorable for solvating the polar this compound molecule. |
| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The significant difference in polarity between the solute and these solvents will likely result in poor solubility. |
Note: This table is based on general chemical principles. Experimental verification is essential for quantitative assessment.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is necessary. The gravimetric shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[2]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvents
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Sealed vials (e.g., screw-cap glass vials with PTFE septa)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the sublimation of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried residue on an analytical balance. Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation:
-
The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.[2]
-
Solvent Polarity: As discussed, the polarity of the solvent is a key determinant. A good match between the polarity of the solute and the solvent will lead to higher solubility.[2][3]
-
Crystal Lattice Energy: The energy of the crystal lattice of solid this compound must be overcome by the solvation energy for dissolution to occur. A more stable crystal structure will generally result in lower solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.
Conclusion
While quantitative solubility data for this compound is not extensively published, its molecular structure suggests good solubility in polar aprotic and moderate solubility in polar protic and ethereal organic solvents. For drug development, process chemistry, and other research applications requiring precise solubility values, it is imperative to perform experimental determination. The detailed gravimetric shake-flask protocol provided in this guide offers a reliable method for obtaining accurate and reproducible solubility data.
References
Spectroscopic Profile of 4,6-Difluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Difluoropyrimidine is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the influence of its fluorine substituents on the electronic properties of the pyrimidine ring. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this and related molecules. This technical guide details the theoretical underpinnings and practical considerations for analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Expected Spectral Data
The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These are predicted values based on the analysis of similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.8 | Singlet (s) | - |
| H-5 | 6.8 - 7.1 | Triplet (t) | JH-F ≈ 2-4 Hz |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-2 | 150 - 155 | Doublet (d) | ³JC-F ≈ 5-10 Hz |
| C-4, C-6 | 165 - 170 | Doublet of Doublets (dd) | ¹JC-F ≈ 250-300 Hz, ³JC-C-F ≈ 15-20 Hz |
| C-5 | 100 - 105 | Triplet (t) | ²JC-F ≈ 20-25 Hz |
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| F-4, F-6 | -80 to -100 | Singlet (s) or broad singlet | - |
Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[1] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary.[1] The choice of solvent is critical to ensure the sample dissolves and to avoid solvent signals overlapping with analyte signals.
-
Internal Standard : Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts of ¹H and ¹³C spectra to 0 ppm.
-
Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition :
-
For ¹H NMR , a standard pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
For ¹³C NMR , proton decoupling is typically employed to simplify the spectrum to singlets for each carbon, which also provides a nuclear Overhauser effect (NOE) enhancement of the signal.
-
For ¹⁹F NMR , a dedicated probe or a broadband probe tuned to the ¹⁹F frequency is required. Chemical shifts are typically referenced to an external standard like CFCl₃.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phasing, baseline correction, and integration are then performed.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).
Expected Spectral Data
For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-F and C=N bonds, as well as aromatic C-H and ring vibrations.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
| 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch |
| 1600 - 1450 | Medium - Strong | C=C and C=N Ring Stretching |
| 1300 - 1100 | Strong | C-F Stretch |
| 900 - 650 | Medium - Strong | Aromatic C-H Bending (out-of-plane) |
Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.
-
Sample Preparation : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder in a pellet press and apply high pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of the IR spectrometer. A background spectrum of the empty sample compartment is typically run first. The sample spectrum is then recorded.
-
Data Analysis : The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.
Expected Spectral Data
The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the stable aromatic ring and the presence of fluorine atoms.
Table 5: Predicted Mass Spectrometry Data
| m/z | Proposed Fragment |
| 116 | [C₄H₂F₂N₂]⁺ (Molecular Ion) |
| 89 | [M - HCN]⁺ |
| 69 | [M - F - HCN]⁺ or [C₃HF₂]⁺ |
| 52 | [C₃H₂N]⁺ |
Experimental Protocol for Mass Spectrometry
Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds like this compound.
-
Sample Introduction : The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.
-
Ionization : The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[2]
-
Fragmentation : The high internal energy of the molecular ion often causes it to fragment into smaller, charged species and neutral radicals.
-
Mass Analysis : The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection : An electron multiplier or other detector measures the abundance of each ion, generating the mass spectrum.
Conclusion
While specific experimental data for this compound is not widely published, this guide provides a robust framework for its spectroscopic characterization. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers undertaking the synthesis and analysis of this and related fluorinated pyrimidines. The provided workflows and diagrams illustrate the logical steps involved in acquiring and interpreting the necessary spectral data for comprehensive structural elucidation.
References
A Comprehensive Technical Guide to the Synthesis of 4,6-Difluoropyrimidine from Malononitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the multi-step synthesis of 4,6-difluoropyrimidine, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The synthesis commences with precursors derived from malononitrile and proceeds through key intermediates, namely 4,6-dihydroxypyrimidine and 4,6-dichloropyrimidine. This document outlines detailed experimental protocols, presents quantitative data in a structured format for easy comparison, and includes visualizations of the synthetic workflow and reaction mechanisms.
Overall Synthetic Pathway
The synthesis of this compound from malononitrile-derived precursors is typically achieved through a three-step process. While a direct conversion from malononitrile is not well-documented, malononitrile serves as a readily available starting material for the synthesis of malonic acid esters, such as diethyl malonate, which are key precursors for the pyrimidine core. The overall transformation is depicted below.
Electrophilic Substitution on 4,6-Difluoropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic substitution on the 4,6-difluoropyrimidine core, a topic of significant interest in medicinal chemistry and drug development. Due to the high electron deficiency of the pyrimidine ring, further exacerbated by the presence of two strongly electron-withdrawing fluorine atoms, electrophilic substitution on this scaffold is notably challenging. This document synthesizes the available theoretical knowledge and extrapolates from data on related pyrimidine systems to predict the reactivity and regioselectivity of this compound towards various electrophiles. While direct experimental data for electrophilic substitution on this compound is scarce in the public domain, this guide offers a robust theoretical framework, outlines potential synthetic strategies, and provides detailed hypothetical protocols to inform future research in this area.
Introduction: The Challenge of Electrophilic Substitution on an Electron-Deficient Core
The pyrimidine ring is a foundational structural motif in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Chemical modification of the pyrimidine core is a cornerstone of drug discovery, enabling the fine-tuning of a compound's physicochemical properties and biological activity. Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic systems. However, the pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which deactivates it towards electrophilic attack compared to benzene.
The introduction of two fluorine atoms at the 4- and 6-positions, as in this compound, profoundly influences the ring's reactivity. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I), further depleting the electron density of the pyrimidine ring. This substantial deactivation makes classical electrophilic substitution reactions on this compound exceptionally difficult to achieve.
Despite these challenges, the functionalization of the this compound scaffold is highly desirable for the synthesis of novel pharmaceutical candidates. This guide aims to provide a theoretical and practical framework for approaching electrophilic substitution on this challenging substrate.
Theoretical Framework: Reactivity and Regioselectivity
The reactivity of the this compound ring towards electrophiles is governed by the interplay of the inductive and resonance effects of the fluorine substituents and the inherent electronic properties of the pyrimidine nucleus.
Electronic Effects and Predicted Regioselectivity
The pyrimidine ring itself is a π-deficient system. The positions C-2, C-4, and C-6 are the most electron-deficient, while the C-5 position is comparatively more electron-rich and is the typical site for electrophilic attack on activated pyrimidines.[1]
In this compound, the strong inductive effect of the fluorine atoms significantly deactivates all ring positions towards electrophilic attack. However, fluorine can also exert a weak, electron-donating resonance effect (+R) by donating a lone pair of electrons into the ring. This resonance effect primarily increases electron density at the positions ortho and para to the substituent.
Considering the positions relative to the two fluorine atoms:
-
C-2: Ortho to both fluorine atoms. It experiences a strong deactivating inductive effect.
-
C-5: Meta to both fluorine atoms. While still deactivated by induction, it is the least deactivated position and is predicted to be the most likely site for electrophilic substitution.
Therefore, any successful electrophilic substitution on this compound is expected to occur at the C-5 position .
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the loss of a proton to restore aromaticity.
Caption: General mechanism of electrophilic substitution on this compound.
Potential Electrophilic Substitution Reactions on this compound
Given the highly deactivated nature of the this compound ring, forcing reaction conditions and the use of potent electrophiles would likely be necessary. The following sections outline hypothetical protocols for key electrophilic substitution reactions. It is crucial to note that these are predictive and would require experimental validation.
Halogenation
Halogenation, particularly bromination and chlorination, is a common electrophilic aromatic substitution. For highly deactivated systems, a strong Lewis acid catalyst is typically required to polarize the halogen molecule and generate a more potent electrophile.
Table 1: Hypothetical Conditions for Halogenation of this compound
| Reaction | Electrophile/Reagent | Catalyst | Solvent | Temperature (°C) | Predicted Product |
| Bromination | Br₂ | FeBr₃ or AlBr₃ | Dibromoethane | 80-100 | 5-Bromo-4,6-difluoropyrimidine |
| Chlorination | Cl₂ | FeCl₃ or AlCl₃ | Dichloroethane | 80-100 | 5-Chloro-4,6-difluoropyrimidine |
| Iodination | I₂ | HNO₃/H₂SO₄ | Acetic Acid | 80-100 | 5-Iodo-4,6-difluoropyrimidine |
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dibromoethane (5 mL) under an inert atmosphere (N₂ or Ar), add anhydrous iron(III) bromide (1.2 mmol).
-
Heat the mixture to 90 °C.
-
Slowly add a solution of bromine (1.1 mmol) in dibromoethane (2 mL) dropwise over 30 minutes.
-
Maintain the reaction mixture at 90 °C and monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nitration
Nitration requires a strong electrophile, the nitronium ion (NO₂⁺), which is typically generated from a mixture of concentrated nitric acid and sulfuric acid.
Table 2: Hypothetical Conditions for Nitration of this compound
| Reagent | Catalyst/Co-reagent | Solvent | Temperature (°C) | Predicted Product |
| Conc. HNO₃ | Conc. H₂SO₄ | None | 25-50 | 4,6-Difluoro-5-nitropyrimidine |
| HNO₃ | Trifluoroacetic Anhydride | Dichloromethane | 0-25 | 4,6-Difluoro-5-nitropyrimidine |
-
To a flask containing concentrated sulfuric acid (2 mL), cooled to 0 °C in an ice bath, slowly add this compound (1.0 mmol) with stirring.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mmol) to concentrated sulfuric acid (1 mL) at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the pyrimidine, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by LC-MS.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not successful on strongly deactivated aromatic rings.[2][3] The pyrimidine ring itself is often too deactivated for these reactions, and the presence of two fluorine atoms further inhibits this transformation. The Lewis acid catalyst can also coordinate with the nitrogen atoms of the pyrimidine ring, leading to further deactivation and potential side reactions. Therefore, direct Friedel-Crafts acylation or alkylation of this compound is considered highly unlikely to succeed under standard conditions. Alternative synthetic routes would be required to introduce alkyl or acyl groups at the C-5 position.
Caption: Feasibility of electrophilic substitutions on this compound.
Summary and Outlook
The electrophilic substitution of this compound presents a formidable challenge to synthetic chemists due to the profound deactivating effect of the two fluorine atoms on the already electron-deficient pyrimidine ring. Theoretical considerations strongly suggest that if such a reaction were to occur, it would be highly regioselective for the C-5 position.
While direct experimental evidence is lacking in the literature, this guide provides a theoretical foundation and hypothetical protocols for key electrophilic substitutions, including halogenation and nitration. These reactions would likely require harsh conditions and potent electrophilic reagents. In contrast, Friedel-Crafts reactions are predicted to be unsuccessful.
For researchers and drug development professionals, the information presented herein should serve as a starting point for exploring the functionalization of the this compound core. Future work should focus on the experimental validation of these predictions and the development of novel, milder methods for the C-5 substitution of this important heterocyclic scaffold. The successful development of such methods would provide access to a new chemical space for the design of innovative therapeutic agents.
References
4,6-Difluoropyrimidine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability, storage, and handling of 4,6-Difluoropyrimidine (CAS No. 35201-74-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding the chemical stability of this compound is critical for ensuring its purity, efficacy in downstream applications, and safety in the laboratory.
Chemical and Physical Properties
This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with two fluorine atoms.[1] These electronegative fluorine atoms significantly influence the molecule's reactivity and stability.[1] The compound typically appears as a colorless to pale yellow solid or liquid.[1][2]
| Property | Data |
| CAS Number | 35201-74-6 |
| Molecular Formula | C₄H₂F₂N₂ |
| Molecular Weight | 116.07 g/mol |
| Appearance | Solid or Liquid[1][2] |
Stability and Reactivity Profile
Under recommended storage conditions, this compound is considered chemically stable.[3] However, its structure suggests potential reactivity under specific environmental conditions.
Hydrolytic Stability: The pyrimidine ring with two fluorine substituents is susceptible to hydrolysis. The presence of moisture can lead to the displacement of the fluorine atoms, resulting in degradation products. Synthesis protocols for related fluorinated pyrimidines often emphasize the need for anhydrous (dry) conditions to prevent unwanted side reactions, such as hydrolysis.[4]
Incompatible Materials: While specific incompatibility data for this compound is limited, data from analogous dihalopyrimidines suggest avoiding contact with:
-
Strong oxidizing agents
-
Strong acids
Hazardous Decomposition: Combustion or thermal decomposition may produce hazardous substances, including hydrogen fluoride (HF), nitrogen oxides (NOx), and carbon monoxide (CO).
The diagram below illustrates the key factors that can compromise the stability of this compound.
Recommended Storage and Handling Conditions
Proper storage is essential to maintain the integrity and purity of this compound. The consensus from supplier safety data sheets recommends a multi-faceted approach to prevent degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[2][3][5] | To slow down potential degradation kinetics. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[2][5] | To displace atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Environment | Keep in a dry, well-ventilated area[3] | To minimize exposure to ambient moisture. |
| Container | Keep container tightly closed. | To prevent ingress of moisture and other atmospheric contaminants. |
| Personal Handling | Handle in accordance with good industrial hygiene and safety practice.[3] | Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[3] |
Experimental Protocols for Stability Assessment
While specific, validated stability-indicating analytical methods for this compound are not publicly available, a general workflow for assessing the stability of a chemical intermediate can be established. This typically involves subjecting the compound to stress conditions and analyzing for degradation over time using chromatographic techniques.
General Stability Testing Workflow:
-
Reference Standard: Characterize a high-purity batch of this compound to serve as a time-zero reference standard (T=0). Analysis should include techniques like HPLC/UPLC for purity, GC-MS for impurity identification, and Karl Fischer titration for water content.
-
Stress Conditions: Aliquot the material into sealed vials and expose them to a matrix of accelerated stability conditions, such as:
-
Elevated temperature (e.g., 40°C, 60°C)
-
High humidity (e.g., 75% RH)
-
Exposure to light (photostability testing)
-
Solution stability in relevant process solvents
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), pull samples from each stress condition.
-
Analytical Evaluation: Analyze the stressed samples against the T=0 reference standard using a stability-indicating method (typically HPLC with UV detection). The method should be capable of separating the intact this compound from any potential degradants.
-
Data Interpretation: Quantify the remaining percentage of this compound and measure the growth of any impurity peaks. This data can be used to determine degradation rates and estimate shelf-life under defined storage conditions.
The diagram below outlines a typical workflow for a chemical stability study.
References
An In-depth Technical Guide to 4,6-Difluoropyrimidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,6-difluoropyrimidine, a key fluorinated heterocyclic compound with significant applications in medicinal chemistry and drug development. This document details its discovery and historical synthesis, outlines its physicochemical properties, provides detailed experimental protocols for its preparation, and discusses its role as a versatile building block in the synthesis of a wide range of biologically active molecules. The guide is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and organic synthesis.
Introduction
Pyrimidine and its derivatives are fundamental scaffolds in the field of medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into the pyrimidine ring can significantly modulate the molecule's physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This compound, a member of this important class of compounds, serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2][3] Its unique reactivity, stemming from the two fluorine substituents, makes it a valuable synthon for the construction of complex molecular architectures.[4]
Discovery and History
Physicochemical Properties
A comprehensive collection of the physical and chemical properties of this compound is essential for its effective use in research and development. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₄H₂F₂N₂ | [5] |
| Molecular Weight | 116.07 g/mol | [5] |
| CAS Number | 2802-62-2 | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Boiling Point | Not explicitly found in search results. | |
| Melting Point | Not explicitly found in search results. | |
| Density | Not explicitly found in search results. | |
| Solubility | Not explicitly found in search results. | |
| pKa | Not explicitly found in search results. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from the readily available 4,6-dihydroxypyrimidine. The first step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine, which is then subjected to a fluorination reaction.
Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
The chlorination of 4,6-dihydroxypyrimidine is a well-established reaction, commonly employing phosphorus oxychloride (POCl₃) as the chlorinating agent.
Experimental Protocol:
-
Materials:
-
4,6-Dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Triethylamine
-
1,2-Dichloroethane (solvent)
-
Ice water
-
Brine solution
-
-
Procedure:
-
In a reaction flask, dissolve 4,6-dihydroxypyrimidine (1 mol) in 1,2-dichloroethane (300 mL).[5]
-
Slowly add phosphorus oxychloride (2.2 mol) to the mixture.[5]
-
Under stirring, add triethylamine (2 mol) to the reaction mixture, ensuring the temperature does not exceed 50°C.[5]
-
After the addition is complete, heat the reaction mixture to 85°C and maintain for 3 hours.[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the starting material is consumed.[5]
-
Cool the reaction mixture to room temperature and slowly pour it into ice water with stirring.[5]
-
Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine.[5]
-
The crude product can be purified by distillation or recrystallization.[6]
-
Synthesis of this compound from 4,6-Dichloropyrimidine
The final step involves a halogen exchange reaction where the chlorine atoms of 4,6-dichloropyrimidine are replaced by fluorine atoms using a suitable fluorinating agent, such as potassium fluoride (KF).
Experimental Protocol:
-
Materials:
-
4,6-Dichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
Sulfolane (solvent)
-
-
Procedure:
-
In a reaction flask, add sulfolane (400 mL) and anhydrous potassium fluoride (2.5 mol).[5]
-
Heat the mixture to 200°C and stir for 1 hour to ensure the potassium fluoride is dry and well-dispersed.[5]
-
Cool the mixture to 80°C and add 4,6-dichloropyrimidine (1 mol).[5]
-
Heat the reaction mixture to 160°C and stir for 3 hours.[5]
-
Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the starting material is consumed.[5]
-
After the reaction is complete, the product, this compound, can be isolated by vacuum distillation.[5]
-
Synthetic Pathway and Workflow Visualization
The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and a general workflow for its application in drug discovery.
Applications in Drug Discovery
This compound is a valuable building block in medicinal chemistry due to the reactivity of its fluorine atoms, which can be selectively displaced by various nucleophiles.[4] This allows for the introduction of diverse functional groups at the 4- and 6-positions of the pyrimidine ring, enabling the synthesis of large libraries of compounds for biological screening.
Derivatives of this compound have shown promise in various therapeutic areas, including as antiviral and anticancer agents.[2] The pyrimidine core is a common feature in many kinase inhibitors, and the difluoro substitution can enhance the binding affinity and selectivity of these molecules.[7] The ability to readily modify the this compound scaffold makes it an attractive starting point for the development of novel drug candidates.
Conclusion
This compound is a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its synthesis from readily available starting materials is well-established, and its reactivity allows for the facile generation of diverse molecular structures. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in drug discovery and development is expected to increase. This guide provides a foundational understanding of this important molecule to aid researchers in their scientific endeavors.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]
- 5. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
- 6. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 4,6-Difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-difluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the facile and often selective displacement of its fluorine atoms. The high electronegativity of fluorine activates the pyrimidine ring towards nucleophilic attack, making it a valuable scaffold for the synthesis of diverse compound libraries.
This document outlines detailed experimental protocols for the substitution of the fluorine atoms with amine, thiol, and alcohol nucleophiles. Quantitative data from cited literature is summarized for easy comparison, and reaction pathways and workflows are visualized to aid in experimental design.
General Principles of Nucleophilic Aromatic Substitution on this compound
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms at the 4- or 6-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the pyrimidine ring.
The high reactivity of the C-F bond in SNAr reactions often allows for milder reaction conditions compared to chloro- or bromo-substituted pyrimidines. This enhanced reactivity also enables the selective mono-substitution of one fluorine atom, followed by the substitution of the second with a different nucleophile, allowing for the synthesis of unsymmetrically substituted pyrimidines.
Caption: General mechanism of nucleophilic aromatic substitution on this compound.
Protocols for Nucleophilic Substitution with Amines
The reaction of this compound with amine nucleophiles is a widely used method for the synthesis of aminopyrimidines, which are prevalent in many biologically active molecules. The reactions can often be performed under mild conditions, and by controlling the stoichiometry of the reactants, selective mono-amination can be achieved.
Experimental Protocol: Mono-amination of 4,6-Dichloropyrimidine with Adamantane-Containing Amines (Adaptable for this compound)
This protocol is based on the mono-amination of 4,6-dichloropyrimidine and can be adapted for this compound, likely with milder conditions due to the higher reactivity of the fluoride leaving group.[1]
Materials:
-
This compound (1.0 eq.)
-
Adamantane-containing amine (or other primary/secondary amine) (1.0-1.2 eq.)
-
Potassium carbonate (K₂CO₃) (4.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound, the amine nucleophile, and potassium carbonate.
-
Add anhydrous DMF to the flask.
-
Stir the reaction mixture at an elevated temperature (e.g., starting from room temperature and gradually increasing to 80-140 °C, monitoring the reaction progress). For this compound, lower temperatures are likely sufficient.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Amination of 4,6-Dichloropyrimidines:
| Amine Nucleophile | Product | Yield (%) | Reference |
| 1-(Adamantan-1-yl)methanamine | N-((Adamantan-1-yl)methyl)-6-chloropyrimidin-4-amine | ~100 | [1] |
| (Adamantan-1-yl)methanamine | 6-Chloro-N-(1-(adamantan-1-yl)ethyl)pyrimidin-4-amine | 65 | [1] |
| 2-(Adamantan-1-yl)ethan-1-amine | N-(2-(Adamantan-1-yl)ethyl)-6-chloropyrimidin-4-amine | 76 | [1] |
Note: These yields are for reactions with 4,6-dichloropyrimidine and serve as a reference. Reactions with this compound are expected to have similar or higher efficiencies under optimized conditions.
Caption: Experimental workflow for the amination of this compound.
Protocols for Nucleophilic Substitution with Thiols
The introduction of a sulfur-based nucleophile onto the pyrimidine ring provides access to thioethers, which are valuable intermediates for further functionalization, for example, through oxidation to sulfoxides or sulfones, or by acting as leaving groups themselves.
Experimental Protocol: General Thiolation of this compound
This generalized protocol is based on standard SNAr conditions for the reaction of halo-heterocycles with thiols.
Materials:
-
This compound (1.0 eq.)
-
Thiol (e.g., alkyl or aryl thiol) (1.0-1.2 eq.)
-
A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA)) (1.2-1.5 eq.)
-
Anhydrous solvent (e.g., DMF, THF, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol and the anhydrous solvent.
-
If using a base like NaH, add it portion-wise to the solution of the thiol at 0 °C to form the thiolate.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Thiolation Reactions:
| Substrate | Nucleophile | Base | Solvent | Temperature | Yield (%) |
| 2,4-Dichloropyrimidine | Thiophenol | K₂CO₃ | DMF | Room Temp. | High |
| 4-Chloropyrrolopyrimidine | Benzylthiol | K₂CO₃ | Acetonitrile | Reflux | Good |
Protocols for Nucleophilic Substitution with Alcohols
Alkoxylation of this compound is a key step in the synthesis of many pharmaceutical intermediates. The reaction typically requires the use of a strong base to deprotonate the alcohol, forming the more nucleophilic alkoxide.
Experimental Protocol: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
This protocol is adapted from a patent describing the synthesis of 2-ethoxy-4,6-difluoropyrimidine from its dichloro-analogue, which can be modified for the direct alkoxylation of a related difluoropyrimidine.
Materials:
-
This compound (1.0 eq.)
-
Sodium ethoxide (NaOEt) (1.1-1.5 eq.) or Sodium metal and anhydrous ethanol
-
Anhydrous solvent (e.g., ethanol, THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup
Procedure:
-
If preparing sodium ethoxide in situ, dissolve sodium metal in anhydrous ethanol under an inert atmosphere in a dry round-bottom flask.
-
To the solution of sodium ethoxide, add this compound.
-
Heat the reaction mixture to reflux and stir for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography.
Quantitative Data for Alkoxylation of a Dichloropyrimidine Analog:
| Substrate | Nucleophile | Product | Yield (%) | Reference |
| 2-Ethoxy-4,6-dichloropyrimidine | Potassium Fluoride | 2-Ethoxy-4,6-difluoropyrimidine | 82.7 | [2] |
This example illustrates the fluorination of a dichloropyrimidine to the corresponding difluoropyrimidine. The reverse reaction, alkoxylation of a difluoropyrimidine, is expected to proceed readily.
Caption: Experimental workflow for the alkoxylation of this compound.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to successfully perform nucleophilic substitution reactions on this compound. The high reactivity of this substrate allows for a broad range of transformations with various nucleophiles, making it a valuable tool in the synthesis of novel compounds for drug discovery and materials science. It is important to note that the provided protocols, especially those adapted from related chloro-pyrimidines, may require optimization of reaction conditions such as temperature, reaction time, and choice of base and solvent to achieve optimal yields and selectivity.
References
Application Notes and Protocols: 4,6-Difluoropyrimidine Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the central core of numerous therapeutic agents. The functionalization of the pyrimidine ring is a key strategy in drug discovery, and the reaction of 4,6-difluoropyrimidine with primary amines represents a powerful and versatile method for generating diverse libraries of substituted pyrimidines. This nucleophilic aromatic substitution (SNAr) reaction allows for the controlled introduction of various amine-containing moieties at the C4 and C6 positions, enabling the fine-tuning of physicochemical and pharmacological properties of candidate molecules. These derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antivirals. This document provides a detailed overview of the reaction mechanism, experimental protocols, and factors influencing the reaction outcome, intended to guide researchers in the efficient synthesis and application of 4,6-disubstituted pyrimidines.
Reaction Mechanism
The reaction of this compound with primary amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, combined with the high electronegativity of the fluorine substituents, renders the C4 and C6 positions highly electrophilic and susceptible to nucleophilic attack.
The mechanism can be described in two main steps:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms (C4 or C6) bearing a fluorine atom. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge across the electron-deficient pyrimidine ring.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the elimination of the fluoride ion, which is an excellent leaving group. A base is typically employed in the reaction to neutralize the protonated amine that is formed, driving the reaction to completion.
Due to the symmetry of this compound, the initial attack can occur at either the C4 or C6 position with equal probability, leading to a mono-substituted product. Subsequent reaction with another amine molecule can lead to the di-substituted product.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the nucleophilic aromatic substitution of dihalopyrimidines with primary amines. While many examples utilize the more common 4,6-dichloropyrimidine, the principles are directly applicable to the more reactive this compound. Fluorine's superior nature as a leaving group in SNAr reactions often allows for milder reaction conditions.
| Amine Nucleophile | Pyrimidine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane-containing amine | 4,6-Dichloropyrimidine | K₂CO₃ | DMF | 140 | - | 60-99 | [1] |
| 2-(4-aminophenyl)ethanol | 1-(6-chloropyrimidin-4-yl)-1H-benzo[d]imidazole | - | BuOH/DMA (1:1) | 75 | 24 | - | [2] |
| Benzimidazole | N-(4-(2-hydroxyethyl)phenyl)-6-chloropyrimidin-4-amine | NaH | DMF | 100 | 7 | - | [2] |
| Various amines | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Et₃N | EtOH | Reflux | 3 | Moderate | [3] |
| Amino-hexanoyl benzoxazine | 2,6-Dichloropyrimidine | Et₃N | n-BuOH | Reflux | 8 | 68 | [4] |
| Amino-hexanoyl benzoxazine | 2-Amino-6-chloropyrimidine | Et₃N | n-BuOH | Reflux | 8 | 29-50 | [4] |
Experimental Protocols
General Protocol for Mono-amination of this compound
This protocol describes a general procedure for the selective mono-substitution of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (1.0 - 1.2 equivalents)
-
Non-nucleophilic base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (MeCN), or Isopropanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Cool the mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve the primary amine (1.0 - 1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled solution of this compound.
-
Add the non-nucleophilic base (e.g., DIPEA, 1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-substituted product.
General Protocol for Di-amination of this compound
This protocol is for the synthesis of symmetrically di-substituted pyrimidines.
Materials:
-
This compound
-
Primary amine (2.2 - 2.5 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 - 4.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Heating mantle or oil bath
Procedure:
-
To a reaction vial or round-bottom flask, add this compound (1.0 equivalent), the primary amine (2.2 - 2.5 equivalents), and the base (e.g., K₂CO₃, 3.0-4.0 equivalents).
-
Add the anhydrous polar aprotic solvent (e.g., DMF).
-
Seal the vessel and heat the reaction mixture to a temperature ranging from 80 °C to 140 °C.
-
Stir the reaction vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by recrystallization or flash column chromatography to yield the di-substituted product.
Factors Influencing Reaction Outcome
Several factors can be modulated to control the selectivity and efficiency of the reaction between this compound and primary amines.
-
Stoichiometry: The molar ratio of the amine nucleophile to the pyrimidine substrate is the primary determinant for achieving mono- versus di-substitution. Using approximately one equivalent of the amine favors the formation of the mono-substituted product. Conversely, an excess of the amine (greater than two equivalents) will drive the reaction towards the di-substituted product.
-
Temperature: Higher reaction temperatures generally increase the reaction rate. For the synthesis of di-substituted pyrimidines, elevated temperatures are often necessary to overcome the deactivating effect of the first amino group.[5]
-
Base: The choice of base is crucial. For mono-substitution at lower temperatures, a non-nucleophilic organic base like DIPEA or Et₃N is often used to scavenge the HF generated. For di-substitution at higher temperatures, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly employed.[5]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and MeCN are typically used as they can solvate the Meisenheimer complex, thereby stabilizing the intermediate and accelerating the reaction.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of aminated pyrimidine derivatives.
Conclusion
The reaction of this compound with primary amines is a cornerstone synthetic transformation in modern drug discovery. Its reliability, predictability, and the ability to control the degree of substitution make it an invaluable tool for generating novel chemical entities. By carefully controlling the reaction parameters as outlined in this document, researchers can efficiently synthesize a wide array of 4-amino-6-fluoro- and 4,6-diaminopyrimidines for biological evaluation. The protocols and data presented herein serve as a comprehensive guide for scientists engaged in the synthesis and development of pyrimidine-based therapeutics.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4,6-Disubstituted Pyrimidines Using 4,6-Difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The targeted synthesis of 4,6-disubstituted pyrimidines is of significant interest for the development of novel therapeutics, particularly kinase inhibitors. 4,6-Difluoropyrimidine serves as a highly reactive and versatile building block for the synthesis of these target molecules. The strong electron-withdrawing nature of the fluorine atoms activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), making fluoride an excellent leaving group. This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-substituted pyrimidines.
These application notes provide detailed protocols for the synthesis of 4,6-disubstituted pyrimidines from this compound via both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Reaction Schema and Workflow
The overall strategy for the synthesis of 4,6-disubstituted pyrimidines from this compound can be visualized as a two-stage process, allowing for the introduction of a wide variety of substituents.
Caption: General workflow for the synthesis of 4,6-disubstituted pyrimidines.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The high reactivity of the C-F bonds in this compound allows for sequential or double displacement with a variety of nucleophiles, including amines, alcohols, and thiols. The first substitution is generally rapid, while the second may require slightly more forcing conditions due to the reduced activation of the ring by the newly introduced electron-donating group.
General Experimental Protocol for Monosubstitution with Amines
This protocol describes a general procedure for the selective monosubstitution of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, aniline)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (DIPEA or K₂CO₃, 1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat as required (see table below for typical conditions).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for SNAr Reactions on this compound
| Nucleophile | Reagents and Conditions | Product Type | Typical Yield (%) |
| Primary/Secondary Amine | Amine (1.1 eq), K₂CO₃ (2.0 eq), MeCN, 60 °C, 4h | 4-Amino-6-fluoropyrimidine | 85-95 |
| Alcohol | Alcohol, NaH (1.2 eq), THF, 0 °C to rt, 6h | 4-Alkoxy-6-fluoropyrimidine | 70-90 |
| Thiol | Thiol (1.1 eq), K₂CO₃ (2.0 eq), DMF, rt, 2h | 4-Thioether-6-fluoropyrimidine | 90-98 |
Note: The second substitution can be achieved by reacting the monosubstituted product with a different nucleophile, often requiring higher temperatures or longer reaction times.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
While more challenging than with chloro- or bromo-pyrimidines, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce carbon and nitrogen substituents onto the this compound core. These reactions typically require specialized ligands to facilitate the oxidative addition of the C-F bond.
General Experimental Protocol for Suzuki Coupling
This protocol outlines a general procedure for the Suzuki coupling of a 4-substituted-6-fluoropyrimidine with a boronic acid.
Materials:
-
4-Substituted-6-fluoropyrimidine
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a Schlenk tube or microwave vial, add the 4-substituted-6-fluoropyrimidine (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (2-10 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 2: Representative Conditions for Cross-Coupling Reactions
| Reaction Type | Reagents and Conditions | Product Type | Typical Yield (%) |
| Suzuki Coupling | Arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq), Dioxane/H₂O, 100 °C, 12h | 4-Aryl-6-substituted pyrimidine | 50-80 |
| Sonogashira Coupling | Terminal alkyne (1.5 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), Et₃N, THF, 60 °C, 8h | 4-Alkynyl-6-substituted pyrimidine | 40-70 |
| Buchwald-Hartwig Amination | Amine (1.2 eq), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 110 °C, 16h | 4-Amino-6-substituted pyrimidine | 60-85 |
Application in Drug Discovery: Kinase Inhibitor Synthesis
Many 4,6-disubstituted pyrimidines are potent inhibitors of various protein kinases, which are key targets in oncology and other therapeutic areas. A common pharmacophore involves a hinge-binding motif, often an aminopyrimidine, and a second substituent that occupies a hydrophobic pocket.
Signaling Pathway Illustration
The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), which can be targeted by 4,6-disubstituted pyrimidine inhibitors.
Caption: Simplified RTK signaling pathway and the inhibitory action of 4,6-disubstituted pyrimidines.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of 4,6-disubstituted pyrimidines. Its high reactivity in SNAr reactions allows for the efficient introduction of various nucleophiles under relatively mild conditions. While palladium-catalyzed cross-coupling reactions are more challenging, they provide access to a broader scope of C-C and C-N bond formations with the appropriate choice of catalyst and ligands. The protocols and data presented here serve as a guide for researchers in the design and execution of synthetic routes towards novel pyrimidine-based compounds with potential therapeutic applications.
The Versatile 4,6-Difluoropyrimidine Scaffold in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 4,6-difluoropyrimidine core is a privileged scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active molecules. Its unique electronic properties, arising from the two electron-withdrawing fluorine atoms, render the 4- and 6-positions highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile and regioselective introduction of various substituents, enabling the fine-tuning of pharmacological properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases.
Application Note 1: Synthesis of Dual EGFR/VEGFR-2 Inhibitors
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical regulators of tumor growth, proliferation, and angiogenesis. Dual inhibition of these receptor tyrosine kinases is a validated strategy in oncology. The this compound scaffold serves as an excellent starting point for the development of potent dual EGFR/VEGFR-2 inhibitors.
Biological Activity of 4,6-Diarylpyrimidine Derivatives
A series of 4,6-diarylpyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity and inhibitory effects on EGFR and VEGFR-2. The general structure involves the displacement of the fluorine atoms with substituted anilines or other aromatic amines.
| Compound ID | R1 Group | R2 Group | Antiproliferative GI50 (nM) | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| Compound 1 | 4-Cl-phenyl | 4-OMe-benzyl | 80 | - | - |
| Compound 2 | 4-OMe-phenyl | 3-OMe-benzyl | 22 | 0.95 | 1.15 |
| Compound 3 | 4-Cl-phenyl | 3,4-di-OMe-benzyl | 24 | 1.20 | 1.60 |
| Sorafenib | - | - | - | - | 0.17 |
Data summarized from a study on 4,6-diaryl pyrimidines.[1]
Experimental Protocol: Synthesis of a 4,6-Bis(arylamino)pyrimidine Derivative
This protocol outlines a general procedure for the sequential nucleophilic aromatic substitution on this compound with two different aryl amines.
Materials:
-
This compound
-
Substituted Aniline A
-
Substituted Aniline B
-
Diisopropylethylamine (DIPEA)
-
N-Butanol (n-BuOH)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dioxane
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Step 1: Monosubstitution. In a round-bottom flask, dissolve this compound (1.0 eq) and the first substituted aniline (1.1 eq) in isopropanol. Add DIPEA (1.5 eq) to the mixture. Stir the reaction at room temperature and monitor by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 4-amino-6-fluoropyrimidine intermediate.
-
Step 2: Disubstitution. To a solution of the 4-amino-6-fluoropyrimidine intermediate (1.0 eq) in n-butanol or dioxane, add the second substituted aniline (1.2 eq) and p-TsOH·H₂O (catalytic amount). Heat the mixture to reflux and monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product is then purified by column chromatography to afford the final 4,6-bis(arylamino)pyrimidine derivative.
EGFR/VEGFR-2 Signaling Pathway
Caption: Simplified EGFR and VEGFR-2 signaling pathways leading to cell proliferation and angiogenesis.
Application Note 2: Development of MARK4 Inhibitors for Neurodegenerative Diseases
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. The this compound scaffold can be utilized to synthesize potent and selective MARK4 inhibitors.
Biological Activity of 4,6-Disubstituted Pyrimidine-Based MARK4 Inhibitors
A series of 4,6-disubstituted pyrimidine derivatives were synthesized and their inhibitory activity against MARK4 was evaluated. These compounds typically feature a piperazine moiety at one of the substitution sites.
| Compound ID | R Group (on Piperazine) | MARK4 IC50 (µM) |
| Compound 4 | 2,4-Dimethoxyphenylsulfonyl | 1.23 |
| Compound 5 | 4-Nitrophenylsulfonyl | 2.45 |
| Compound 6 | Pyridin-3-ylsulfonyl | 3.12 |
| Compound 7 | 4-Fluorophenylsulfonyl | 1.89 |
Data is illustrative and based on findings for 4,6-disubstituted pyrimidines.[2][3][4][5][6]
Experimental Protocol: Synthesis of a 4-(Piperazin-1-yl)-6-substituted Pyrimidine
This protocol describes a typical synthesis starting from this compound, involving a Suzuki coupling and a subsequent nucleophilic substitution.
Materials:
-
This compound
-
Aryl Boronic Acid (e.g., Thiophene-3-boronic acid)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium Carbonate (K₂CO₃)
-
Dioxane/Water solvent mixture
-
N-Boc-piperazine
-
Triethylamine (TEA)
-
Isopropanol
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: Suzuki Coupling. In a Schlenk tube, combine this compound (1.0 eq), the aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a mixture of dioxane and water. Degas the mixture with nitrogen. Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction at 100 °C. Monitor by TLC. After completion, extract the product with an organic solvent, dry, and purify by column chromatography to obtain the 4-aryl-6-fluoropyrimidine.
-
Step 2: Nucleophilic Aromatic Substitution. Dissolve the 4-aryl-6-fluoropyrimidine (1.0 eq) in isopropanol and add N-Boc-piperazine (1.2 eq) and TEA (1.5 eq). Stir the reaction at room temperature. After completion, quench with water, extract the product, and purify by column chromatography.
-
Step 3: Boc Deprotection. Dissolve the Boc-protected intermediate in DCM and add TFA (10 eq). Stir at room temperature. Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate, extract the product with DCM, dry, and concentrate to yield the final 4-(piperazin-1-yl)-6-arylpyrimidine.
MARK4 Signaling and Tau Hyperphosphorylation
Caption: Role of MARK4 in Tau protein hyperphosphorylation, leading to neuronal dysfunction.
Application Note 3: Scaffolds for PI3K/Akt/mTOR Pathway Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in cancer. The this compound scaffold is a valuable starting point for the synthesis of inhibitors targeting kinases within this pathway.
Biological Activity of Pyrimidine-Based PI3K Inhibitors
Numerous pyrimidine-based compounds have been developed as potent PI3K inhibitors. The 4,6-disubstituted pattern allows for the introduction of functionalities that can interact with key residues in the ATP-binding pocket of PI3K isoforms.
| Compound ID | Target | IC50 (nM) | Cell Line |
| PF-06843195 | PI3Kα | 0.29 | - |
| Compound 8 | PI3Kα | 9.47 (µM) | - |
| BKM-120 | PI3Kα | 52 | - |
| BKM-120 | PI3Kβ | 166 | - |
| BKM-120 | PI3Kδ | 116 | - |
| BKM-120 | PI3Kγ | 262 | - |
Data is a compilation for representative pyrimidine-based PI3K inhibitors.[7][8][9]
Experimental Protocol: General Synthesis of a 4,6-Disubstituted Pyrimidine PI3K Inhibitor
This protocol outlines a general approach for the synthesis of a 4,6-disubstituted pyrimidine, which can be adapted for the synthesis of PI3K inhibitors.
Materials:
-
This compound
-
Nucleophile A (e.g., a substituted amine)
-
Nucleophile B (e.g., a morpholine derivative)
-
A suitable base (e.g., K₂CO₃, DIPEA)
-
A suitable solvent (e.g., DMSO, DMF, NMP)
-
Standard glassware for organic synthesis
Procedure:
-
Step 1: First Nucleophilic Substitution. In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like DMSO. Add the first nucleophile (1.1 eq) and a base such as K₂CO₃ (1.5 eq). Heat the reaction mixture and monitor by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography. The regioselectivity of this first substitution may vary depending on the nucleophile and reaction conditions.
-
Step 2: Second Nucleophilic Substitution. The monosubstituted intermediate (1.0 eq) is then reacted with the second nucleophile (1.2 eq) in a suitable solvent, often at a higher temperature. A base may also be required. The reaction is monitored by TLC, and upon completion, the final product is isolated and purified by column chromatography.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling cascade, a key regulator of cell growth and survival.
References
- 1. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies – ScienceOpen [scienceopen.com]
- 7. Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 4,6-Difluoropyrimidine in Agrochemical Synthesis: A Detailed Guide for Researchers
Introduction
4,6-Difluoropyrimidine is a versatile heterocyclic building block that has garnered significant attention in the field of agrochemical synthesis. The presence of two highly electronegative fluorine atoms on the pyrimidine ring imparts unique physicochemical properties to the molecule, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, which can translate to superior biological activity in the resulting agrochemicals. This application note provides a comprehensive overview of the use of this compound and its derivatives in the synthesis of modern herbicides, fungicides, and insecticides. Detailed experimental protocols for key synthetic transformations and a summary of the biological activities of representative compounds are presented to aid researchers in this field.
Herbicidal Applications
Derivatives of this compound are prominent in the development of herbicides, particularly those targeting the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.
One of the most notable examples is the triazolopyrimidine sulfonamide herbicide family, which includes commercial products like florasulam. While florasulam itself contains a triazolopyrimidine core, its synthesis often involves precursors derived from difluorinated pyrimidines. The general synthetic strategy involves the reaction of a substituted aniline with a pyrimidine sulfonyl chloride.
Table 1: Herbicidal Activity of Pyrimidine Derivatives
| Compound Name | Target Weed(s) | Bioassay Type | Activity (IC50/EC50/LD50) | Reference |
| Florasulam | Broadleaf weeds | ALS enzyme inhibition | Ki = 3.60 x 10⁻⁷ M (Arabidopsis thaliana AHAS) | [1] |
| Compound Y6610 (N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide) | Broadleaf weeds | ALS enzyme inhibition | Ki = 3.31 x 10⁻⁶ M (Arabidopsis thaliana AHAS) | [1] |
Experimental Protocol: Synthesis of Florasulam Intermediate
The synthesis of florasulam involves the coupling of 2,6-difluoroaniline with 8-fluoro-5-methoxy[2][3][4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.[2][3] The latter is a key intermediate whose synthesis can be traced back to pyrimidine precursors. A general procedure for the sulfonamide bond formation is as follows:
Materials:
-
8-fluoro-5-methoxy[2][3][4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride
-
2,6-Difluoroaniline
-
1,2-Propylene glycol (or other suitable solvent)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous acetonitrile
Procedure:
-
In a clean, dry reaction flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-difluoroaniline (1.0-1.5 molar equivalents) in 1,2-propylene glycol.
-
To this solution, add 8-fluoro-5-methoxy[2][3][4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1.0 molar equivalent) portion-wise while maintaining the temperature between 15-35 °C.
-
After the addition is complete, add a suitable base (e.g., triethylamine, 1.0-1.5 molar equivalents) dropwise to the reaction mixture, again maintaining the temperature between 15-35 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain florasulam.
Synthesis of a Triazolopyrimidine Sulfonamide Herbicide
Caption: Synthetic scheme for the formation of Florasulam.
Fungicidal Applications
This compound derivatives have also shown significant promise as fungicides. The pyrimidine core can be functionalized with various pharmacophores to target different fungal pathogens.
Table 2: Fungicidal Activity of Pyrimidine Derivatives
| Compound ID | Target Fungi | Bioassay Type | Activity (EC50 in µg/mL) | Reference |
| 5o | Phomopsis sp. | In vitro | 10.5 | |
| 5f | Phomopsis sp. | In vitro | 15.1 | |
| 5p | Phomopsis sp. | In vitro | 19.6 | |
| Pyrimethanil (Commercial Standard) | Phomopsis sp. | In vitro | 32.1 |
Experimental Protocol: Synthesis of a Novel Pyrimidine-Based Fungicide
The following protocol describes a general method for the synthesis of pyrimidine derivatives containing an amide moiety, which have demonstrated potent antifungal activity.
Materials:
-
4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
-
Substituted aminophenol
-
Substituted benzoyl chloride
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
Procedure:
Step 1: Synthesis of the Ether Intermediate
-
To a solution of the substituted aminophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (1.0 eq) and stir the reaction mixture at 80 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of the Final Amide Product
-
Dissolve the ether intermediate (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the substituted benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrimidine amide derivative.
General Synthesis of Fungicidal Pyrimidine Amides
Caption: Workflow for synthesizing fungicidal pyrimidine amides.
Insecticidal Applications
The versatility of the pyrimidine scaffold extends to the development of insecticides. By incorporating specific toxophores, pyrimidine derivatives can be designed to target various insect pests.
Table 3: Insecticidal Activity of Pyrimidine Derivatives
| Compound ID | Target Insect | Bioassay Type | Activity (LC50 in mg/L) | Reference |
| U7 | Mythimna separata | Leaf-dip | 3.57 | [5] |
| U8 | Mythimna separata | Leaf-dip | 4.22 | [5] |
| Flufenerim (Commercial Standard) | Mythimna separata | Leaf-dip | 3.14 | [5] |
Experimental Protocol: General Synthesis of Insecticidal Pyrimidin-4-amine Derivatives
The following is a generalized procedure for the synthesis of pyrimidin-4-amine derivatives that have shown insecticidal properties.
Materials:
-
4,6-Dichloropyrimidine (or a suitably substituted derivative)
-
Substituted benzylamine
-
Triethylamine (Et₃N)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) in ethanol.
-
Add the substituted benzylamine (1.1 eq) to the solution.
-
Add triethylamine (1.5 eq) to the reaction mixture to act as a base.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired insecticidal pyrimidin-4-amine derivative.
Synthesis of Insecticidal Pyrimidin-4-amine Derivatives
Caption: General scheme for synthesizing insecticidal pyrimidines.
This compound and its derivatives are invaluable synthons in the creation of novel and effective agrochemicals. The strategic incorporation of the difluoropyrimidine moiety can lead to compounds with enhanced biological activity and favorable physicochemical properties. The protocols and data presented in this application note are intended to serve as a valuable resource for researchers engaged in the design and synthesis of the next generation of crop protection agents. Further exploration of the structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective agrochemicals.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 4. Diflufenzopyr (Ref: HSDB 7010) [sitem.herts.ac.uk]
- 5. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Difluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 4,6-difluoropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine-substituted pyrimidine core. The methodologies described herein focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering a guide to the synthesis of a diverse range of substituted pyrimidine derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] For this compound, these reactions allow for the selective functionalization at the C4 and C6 positions, providing access to a wide array of novel compounds. The electron-withdrawing nature of the fluorine atoms and the pyrimidine ring can influence the reactivity of the C-F bonds, making the choice of catalyst, ligand, and reaction conditions crucial for successful transformations. While the C-F bond is generally less reactive in oxidative addition compared to C-Cl, C-Br, or C-I bonds, appropriate catalytic systems can enable efficient coupling.
Application Note 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-6-fluoropyrimidines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and an organic halide.[2] In the context of this compound, this reaction is instrumental for the synthesis of 4-aryl-6-fluoropyrimidines and 4,6-diarylpyrimidines. These products are valuable scaffolds in drug discovery, appearing in molecules with a range of biological activities. The reaction typically proceeds with high regioselectivity, with the first coupling occurring at the more reactive C4 position.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines
| Entry | Pyrimidine Substrate | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4,6-Dichloropyrimidine | Arylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ | Dioxane | 100 | 70-90 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 80 | 85 |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-85[3] |
| 4 | 2,4,5,6-Tetrachloropyrimidine | Arylboronic acid | Pd(PPh₃)₂Cl₂ (1-5) | - | K₂CO₃ | Dioxane/H₂O | 60-80 | 80-97[4] |
Note: Data for dichlorinated and tetrachlorinated pyrimidines are presented as representative examples due to limited direct data for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-6-fluoropyrimidines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrimidines.[5] These compounds are important precursors for more complex heterocyclic systems and have applications in materials science as well as medicinal chemistry. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[5]
Table 2: Representative Conditions for Sonogashira Coupling of Halogenated Heterocycles
| Entry | Substrate | Coupling Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | Low (25)[6] |
| 2 | Aryl iodide | Terminal alkyne | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | CH₃CN | RT | High[7] |
| 3 | 5-iodouracil | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | RT | High |
| 4 | 4-chloro-5-iodopyrimidin-2-amine | Terminal alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | 60-90 |
Note: Data for related halogenated heterocycles are presented as representative examples.
Experimental Protocol: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 mmol)
-
Anhydrous solvent (e.g., THF or DMF, 5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, palladium catalyst, and CuI.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the base and the terminal alkyne via syringe.
-
Stir the mixture at room temperature or elevated temperature (e.g., 60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 3: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-6-fluoropyrimidines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide.[1] This reaction is highly valuable for the synthesis of aminopyrimidines, which are prevalent in pharmaceuticals. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive aryl fluorides.[8]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aryl bromide | Morpholine | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 98[9] |
| 2 | Aryl chloride | Primary amine | BrettPhos Pd G4 (5) | BrettPhos (5) | K₃PO₄ | t-BuOH | 100 | High[10] |
| 3 | Aryl bromide | Arylamine | Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 100 | 8-95[11] |
| 4 | 2-bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu | Toluene | 100 | High[12] |
Note: General conditions for Buchwald-Hartwig amination are presented as representative examples.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XantPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 mmol)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes and Protocols for Enzymatic Reactions Involving 4,6-Difluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,6-difluoropyrimidine scaffold is an emerging pharmacophore in medicinal chemistry, valued for its potential to modulate the activity of various enzymes, particularly protein kinases. The strong electron-withdrawing nature of the fluorine atoms at the 4 and 6 positions can significantly influence the electronic properties of the pyrimidine ring, enhancing binding affinities and metabolic stability of derivative compounds. These application notes provide a comprehensive guide to the synthesis, purification, and enzymatic evaluation of this compound derivatives as potential enzyme inhibitors. Detailed protocols for synthetic procedures and in vitro enzyme inhibition assays are presented, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows. While direct enzymatic data for this compound derivatives are limited in public literature, the protocols and principles are adapted from extensive research on structurally analogous 4,6-disubstituted pyrimidines, such as the dichloro and diethoxy counterparts, which have shown significant activity as kinase inhibitors.[1][2][3]
Introduction
The pyrimidine core is a privileged scaffold in drug discovery, forming the basis of numerous therapeutic agents.[4] The strategic placement of fluorine atoms, a common practice in medicinal chemistry, can confer unique properties to these molecules, including increased binding affinity, improved metabolic stability, and altered pharmacokinetic profiles. The this compound moiety, in particular, serves as a versatile building block for the synthesis of targeted inhibitors. This document focuses on the application of this compound derivatives as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and inflammatory diseases.
Synthesis of this compound Derivatives
The synthesis of kinase inhibitors based on the this compound scaffold typically begins with a nucleophilic aromatic substitution (SNAr) reaction. The high reactivity of the fluorine atoms as leaving groups allows for sequential and regioselective introduction of various substituents at the 4 and 6 positions. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.
Experimental Workflow: Synthesis of 4,6-Disubstituted Pyrimidine Inhibitors
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4,6-Difluoropyrimidine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the high-throughput screening (HTS) of 4,6-difluoropyrimidine libraries, a promising scaffold in modern drug discovery. The unique physicochemical properties imparted by the fluorine atoms at the 4 and 6 positions of the pyrimidine ring make these libraries a valuable resource for identifying novel modulators of various biological targets, particularly protein kinases. This document outlines detailed protocols for relevant biochemical and cell-based assays, data presentation standards, and visual workflows to facilitate the efficient screening and identification of lead compounds.
The pyrimidine core is a well-established pharmacophore, mimicking the purine bases of ATP, which makes it an ideal starting point for the design of kinase inhibitors.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them a primary target for therapeutic intervention.[2]
Application Note 1: Biochemical Kinase Inhibition Assays
Biochemical assays are fundamental for the direct assessment of a compound's inhibitory effect on a purified enzyme. For this compound libraries, luminescence-based ATP detection assays are a robust and HTS-compatible method.[2]
Principle of the Assay
The core principle of this kinase assay is to quantify the enzymatic activity of a kinase through the measurement of ATP consumed during the phosphorylation of a substrate.[2] A decrease in kinase activity due to inhibition by a test compound results in a higher remaining ATP concentration, which is detected as a luminescent signal. A stronger luminescent signal, therefore, indicates greater inhibition of the kinase.[2]
Featured Kinase Target: Janus Kinase 2 (JAK2)
Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in cytokine signaling pathways, such as the JAK-STAT pathway, which is crucial for hematopoiesis and immune responses. Pyrimidine-based inhibitors have demonstrated significant efficacy in targeting JAK2.[2]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is optimized for a 384-well plate format, suitable for the high-throughput screening of a this compound library.[2]
Materials and Reagents:
-
Purified, active kinase (e.g., human JAK2)
-
Specific peptide substrate for the kinase
-
Kinase assay buffer
-
ATP solution
-
DMSO (for compound dilution)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor or automated liquid handler
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the this compound library compounds in DMSO. Typically, compounds are screened at a concentration of 10 µM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of the diluted compounds, positive control (a known inhibitor), and negative control (DMSO) into the wells of the 384-well plate.
-
Kinase Reaction Mixture Preparation: Prepare a master mix of the kinase reaction solution containing the assay buffer, JAK2 enzyme, and the specific peptide substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.[2]
-
Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate containing the compounds. Include "no kinase" control wells by adding the reaction mixture without the enzyme; this will serve as the 100% inhibition control.[2]
-
Incubation: Gently mix the plate on a plate shaker and incubate at room temperature (or 30°C) for a predetermined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.[2]
-
Signal Detection: After incubation, add the ATP detection reagent to all wells. This will stop the kinase reaction and initiate the generation of a luminescent signal.[2]
-
Signal Stabilization: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.[2]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.[2]
Data Analysis:
The percentage of inhibition for each compound is calculated relative to the controls.
-
100% Activity (Vehicle Control): Luminescence from wells with DMSO only.
-
0% Activity (No Kinase Control): Luminescence from wells without the kinase enzyme.[2]
The half-maximal inhibitory concentration (IC₅₀) value is determined by fitting the dose-response data to a suitable curve.
Representative Data for Pyrimidine-Based Kinase Inhibitors
While specific data for this compound libraries are not publicly available, the following table presents representative inhibitory activities of other pyrimidine-based compounds against various kinases to illustrate expected data formats.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrido[2,3-d]pyrimidine-2,4-dione | eEF-2K | 420 - 930 | [3] |
| Pyrano[2,3-d]pyrimidine-2,4-dione | PARP-1 | 3.61 - 4.06 | [3] |
| 4,6-Diaryl pyrimidine | EGFR | Varies | [4] |
| 4,6-Diaryl pyrimidine | VEGFR-2 | 1.15 - 2.95 | [4] |
| Pyrido[3,4-d]pyrimidine | MPS1 | Varies | [5] |
Experimental Workflow for Kinase Inhibition Assay
References
- 1. High-Throughput Molecular Screening Center » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput purification of compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SuFEx-enabled high-throughput medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel 4,6-Difluoropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic strategies for obtaining novel 4,6-difluoropyrimidine derivatives, which are crucial scaffolds in medicinal chemistry. The following sections detail common synthetic routes, experimental protocols, and key data to guide researchers in the efficient synthesis of these valuable compounds.
Introduction: The Importance of 4,6-Difluoropyrimidines in Drug Discovery
The pyrimidine scaffold is a fundamental component in a vast number of biologically active compounds and approved drugs.[1] Its unique electronic properties and ability to form multiple hydrogen bonds make it a privileged structure in medicinal chemistry. Specifically, the introduction of fluorine atoms at the 4 and 6 positions of the pyrimidine ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. Consequently, the development of efficient synthetic routes to novel this compound derivatives is of high interest to the pharmaceutical industry. These derivatives serve as key building blocks for a wide range of therapeutic agents, including kinase inhibitors, antivirals, and anticancer drugs.[2]
Synthetic Strategy 1: Synthesis via Dihalogenated Intermediates from Dihydroxypyrimidines
A prevalent and cost-effective method for synthesizing 4,6-difluoropyrimidines begins with a corresponding 4,6-dihydroxypyrimidine precursor.[3] This strategy typically involves a two-step process: a chlorination reaction to form a more reactive 4,6-dichloropyrimidine intermediate, followed by a nucleophilic fluorination.
The overall transformation can be depicted as follows:
Caption: General scheme for the synthesis of 4,6-difluoropyrimidines.
Chlorination Step: The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is commonly achieved using phosphorus oxychloride (POCl₃).[4] This reaction can be performed in the presence of a base, such as triethylamine, to neutralize the HCl generated.[5]
Fluorination Step: The subsequent fluorination of the 4,6-dichloropyrimidine intermediate is typically carried out using a fluoride salt, such as potassium fluoride (KF).[6] The choice of solvent and reaction temperature is critical to achieve high yields and minimize side reactions.
Synthetic Strategy 2: Nucleophilic Aromatic Substitution (SNAr) on Polyfluorinated Pyrimidines
Another powerful strategy for accessing novel this compound derivatives is through the sequential nucleophilic aromatic substitution (SNAr) on a perfluorinated pyrimidine, such as tetrafluoropyrimidine. The high electrophilicity of the pyrimidine ring, enhanced by the presence of multiple fluorine atoms, allows for controlled, regioselective substitution with a variety of nucleophiles.
This workflow can be visualized as:
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: 4,6-Difluoropyrimidine Synthesis
Welcome to the technical support center for the synthesis of 4,6-difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent industrial method is a two-step synthesis. It begins with the chlorination of 4,6-dihydroxypyrimidine to produce the intermediate, 4,6-dichloropyrimidine. This is followed by a halogen exchange (Halex) reaction where the chlorine atoms are substituted with fluorine using a fluorinating agent like potassium fluoride (KF).
Q2: Why is the fluorination of 4,6-dichloropyrimidine challenging?
A2: The fluorination step can be problematic due to several factors. The reactivity of the fluorinating agent is critical, and incomplete reactions can lead to mono-substituted impurities (4-chloro-6-fluoropyrimidine). Additionally, the reaction is often sensitive to moisture, which can deactivate the fluorinating agent and lead to side reactions. Achieving a high yield of the di-substituted product requires careful control of reaction conditions.
Q3: What are the key parameters to control during the synthesis of the 4,6-dichloropyrimidine intermediate?
A3: Critical parameters for the successful synthesis of 4,6-dichloropyrimidine from 4,6-dihydroxypyrimidine include careful temperature control, as the reaction with chlorinating agents like phosphorus oxychloride (POCl₃) is often exothermic.[1] The molar ratio of the chlorinating agent to 4,6-dihydroxypyrimidine is also crucial for driving the reaction to completion and minimizing impurities.[1] Proper quenching of excess chlorinating agent and careful pH adjustment during work-up are essential for isolating a pure product.[1]
Q4: What are the primary impurities I should expect in my final this compound product?
A4: Common impurities include unreacted 4,6-dichloropyrimidine and the mono-substituted intermediate, 4-chloro-6-fluoropyrimidine. The presence of these impurities is often due to an incomplete fluorination reaction. Hydrolysis of the starting material or product can also introduce impurities if moisture is not rigorously excluded from the reaction.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Solution |
| Incomplete Reaction | - Increase reaction time and/or temperature. Monitor reaction progress by GC-MS to determine the optimal reaction time.[2] - Ensure adequate stirring to overcome mass transfer limitations. |
| Inactive Fluorinating Agent | - Use anhydrous potassium fluoride (KF). Spray-dried KF is often preferred due to its higher surface area and reactivity. - Ensure all reagents and solvents are anhydrous, as moisture can deactivate the KF.[3] |
| Poor Quality of Starting Materials | - Use high-purity 4,6-dichloropyrimidine. If necessary, purify the starting material by recrystallization or sublimation before use.[2] |
| Suboptimal Solvent | - Aprotic polar solvents like sulfolane, DMF, or DMSO are commonly used. The choice of solvent can significantly impact the reaction rate and yield. |
Problem 2: Presence of 4-chloro-6-fluoropyrimidine Impurity
| Potential Cause | Solution |
| Insufficient Fluorinating Agent | - Use a molar excess of potassium fluoride. A common ratio is 2.5 to 3.0 equivalents of KF per equivalent of 4,6-dichloropyrimidine. |
| Low Reaction Temperature | - While initial heating should be gradual, a sufficiently high temperature is needed to drive the second substitution. A temperature range of 120-160°C is often effective, depending on the solvent.[4] |
| Short Reaction Time | - Extend the reaction duration to allow for the complete conversion of the mono-substituted intermediate to the di-substituted product. Monitor the reaction progress by GC or HPLC.[1] |
Experimental Protocols
Key Experiment 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Dihydroxypyrimidine
This protocol is a general guideline and should be optimized for specific laboratory conditions and safety procedures.
-
Reaction Setup : In a reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, charge 4,6-dihydroxypyrimidine and a solvent such as 1,2-dichloroethane.[4]
-
Addition of Chlorinating Agent : A chlorination catalyst may be employed to improve reaction efficiency.[1] Slowly add phosphorus oxychloride (POCl₃) to the stirred suspension, maintaining the temperature within a safe, optimized range (e.g., below 50°C).[4]
-
Reaction : Heat the mixture to reflux and maintain for a specified period (e.g., 3-6 hours), monitoring the reaction progress by HPLC or TLC.[1][4]
-
Work-up : After completion, cool the reaction mixture and carefully quench any excess POCl₃ by slowly adding it to ice water.
-
Isolation : Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, and dry over anhydrous sodium sulfate.
-
Purification : Remove the solvent under reduced pressure. The crude 4,6-dichloropyrimidine can be purified by recrystallization or distillation to achieve the desired purity.
Key Experiment 2: Synthesis of this compound from 4,6-Dichloropyrimidine
This protocol is a general guideline and should be optimized for specific laboratory conditions and safety procedures.
-
Preparation : In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous potassium fluoride (spray-dried is preferable) and a high-boiling aprotic polar solvent like sulfolane.[4]
-
Reaction Setup : Heat the mixture (e.g., to 200°C for 1 hour) to ensure removal of any residual moisture, then cool to a lower temperature (e.g., 80°C).[4] Add 4,6-dichloropyrimidine to the mixture.[4]
-
Fluorination : Raise the temperature to the desired reaction temperature (e.g., 160°C) and stir for several hours (e.g., 3-6 hours).[4] Monitor the disappearance of the starting material and the formation of the product by GC or HPLC.[4]
-
Isolation : Once the reaction is complete, the product can be isolated by distillation under reduced pressure.[4]
-
Purification : The collected product can be further purified by fractional distillation to obtain high-purity this compound.[4]
Quantitative Data Summary
| Parameter | Synthesis of 2-ethoxy-4,6-dichloropyrimidine[4] | Synthesis of 2-ethoxy-4,6-difluoropyrimidine[4] |
| Starting Material | 2-ethoxy-4,6-dihydroxypyrimidine | 2-ethoxy-4,6-dichloropyrimidine |
| Reagents | POCl₃, Triethylamine | Anhydrous Potassium Fluoride |
| Solvent | 1,2-dichloroethane | Sulfolane |
| Temperature | < 50°C (addition), 85°C (reaction) | 80°C (addition), 160°C (reaction) |
| Reaction Time | 3 hours | 3 hours |
| Yield | 90.7% | 82.7% |
| Purity (HPLC) | 98.7% | 99.1% |
Note: The data presented is for a 2-ethoxy substituted derivative and should be considered as a reference for the synthesis of the parent this compound.
Visualizations
Caption: General Synthesis Workflow for this compound.
Caption: Troubleshooting Logic for Low Yield in Fluorination.
References
preventing di-substitution in reactions of 4,6-Difluoropyrimidine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6-difluoropyrimidine. The focus is on preventing di-substitution and achieving selective mono-substitution in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to di-substitution in nucleophilic aromatic substitution (SNAr) reactions?
A1: The pyrimidine ring is inherently electron-deficient, which activates it towards nucleophilic attack. The two fluorine atoms at the C4 and C6 positions are strong electron-withdrawing groups and good leaving groups, making these positions highly susceptible to nucleophilic substitution. Once the first substitution occurs, the nature of the newly introduced substituent influences the reactivity of the remaining fluorine atom. If the first substituent is electron-donating, it can further activate the ring for a second substitution, often leading to di-substituted products.
Q2: What are the key factors that control the selectivity between mono- and di-substitution?
A2: The primary factors to control for achieving mono-substitution are:
-
Stoichiometry: Limiting the amount of the nucleophile is the most critical factor. Using a 1:1 or slightly less than stoichiometric amount of the nucleophile relative to this compound favors mono-substitution.
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which is often the mono-substituted compound. Higher temperatures can provide the activation energy needed for the second substitution to occur.
-
Reaction Time: Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the reaction from proceeding to the di-substituted product.
-
Rate of Addition: Slow, dropwise addition of the nucleophile to the solution of this compound helps to maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution on the initially formed mono-substituted product.
Q3: How does the nature of the nucleophile affect the reaction?
A3: The reactivity and steric hindrance of the nucleophile play a significant role. Highly reactive nucleophiles are more likely to lead to di-substitution. Sterically bulky nucleophiles can hinder the second substitution, thus favoring the mono-substituted product. For instance, the monoamination of 4,6-dichloropyrimidine with sterically hindered adamantane-containing amines has been shown to proceed in good yields.[1]
Q4: Can the first substituent electronically deactivate the ring towards a second substitution?
A4: Yes. While many common nucleophiles (like amines) are electron-donating and activate the ring for a second substitution, an electron-withdrawing substituent introduced in the first step would deactivate the ring and make the second substitution more difficult. However, this is a less common strategy for achieving mono-substitution with typical amine, alcohol, or thiol nucleophiles. The introduction of the first amino group has been noted to hinder the non-catalytic introduction of a second one due to its electron-donating effect.[1]
Troubleshooting Guide
Problem 1: Predominant formation of the di-substituted product.
This is a common issue when trying to achieve mono-substitution. Here are the potential causes and solutions:
| Potential Cause | Suggested Solution |
| Excess Nucleophile | Carefully control the stoichiometry. Use a 1:1 or even a slight excess of this compound (e.g., 1.1 equivalents) relative to the nucleophile. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm up to the temperature where the reaction proceeds at a reasonable rate. |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC, LC-MS, or GC. Quench the reaction as soon as the starting this compound is consumed. |
| Rapid Addition of Nucleophile | Add the nucleophile solution dropwise over an extended period using a syringe pump. This maintains a low concentration of the nucleophile in the reaction mixture. |
Problem 2: Low or no conversion to the mono-substituted product.
If the reaction is not proceeding, consider the following:
| Potential Cause | Suggested Solution |
| Insufficient Activation | The reaction may require a base to deprotonate the nucleophile (e.g., for alcohols or thiols) or to scavenge the HF byproduct. Common bases include K₂CO₃, Cs₂CO₃, or triethylamine. |
| Low Reaction Temperature | While low temperatures favor mono-substitution, the reaction may not have enough energy to proceed. Gradually and carefully increase the temperature while monitoring for the formation of the di-substituted product. |
| Poor Nucleophile Reactivity | The chosen nucleophile may not be reactive enough. Consider using a stronger nucleophile or a catalyst if applicable. For some aminations, palladium catalysis can be used to introduce the second amino group under more controlled conditions.[1] |
| Solvent Effects | The choice of solvent can influence the reaction rate. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally suitable for SNAr reactions. |
Experimental Protocols
General Protocol for Selective Mono-amination of this compound
This protocol is a general guideline and may require optimization for specific amines. It is based on established principles for selective mono-substitution of dihalopyrimidines.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add K₂CO₃ (1.5 eq).
-
Cool the mixture to 0 °C.
-
In a separate flask, prepare a solution of the amine (0.95 eq) in anhydrous DMF.
-
Add the amine solution to the pyrimidine solution dropwise over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Example: Synthesis of 2-Ethoxy-4,6-difluoropyrimidine
The synthesis of 2-ethoxy-4,6-difluoropyrimidine is achieved through a multi-step process, with the final step being a fluorination reaction. The following is a summary of the fluorination step from 2-ethoxy-4,6-dichloropyrimidine.
Materials:
-
2-Ethoxy-4,6-dichloropyrimidine
-
Anhydrous potassium fluoride (KF)
-
Sulfolane
Procedure:
-
In a reaction flask, add sulfolane and anhydrous potassium fluoride (2.5 eq).
-
Heat the mixture to 200 °C and stir for 1 hour.
-
Cool the mixture to 80 °C and add 2-ethoxy-4,6-dichloropyrimidine (1.0 eq).
-
Raise the temperature to 160 °C and stir for 3 hours.
-
Monitor the reaction until the starting material is consumed (≤ 0.5%).
-
Distill the product under reduced pressure and refractionate to obtain pure 2-ethoxy-4,6-difluoropyrimidine. A yield of 82.7% with 99.1% purity has been reported for this step.[2]
Visualizations
References
Technical Support Center: Optimizing Yield for 4,6-Difluoropyrimidine Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of substitution reactions involving 4,6-difluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for substitution reactions on this compound?
A1: Substitution reactions on this compound typically proceed via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step addition-elimination process. The electron-deficient nature of the pyrimidine ring, enhanced by the two fluorine atoms, facilitates the attack of a nucleophile at the C4 or C6 position. This forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. Subsequently, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Q2: Which fluorine atom is more susceptible to substitution?
A2: In this compound, both fluorine atoms are at equivalent positions and are activated for nucleophilic attack. The regioselectivity of the first substitution is often governed by the nature of the nucleophile and the reaction conditions. Once the first substitution occurs, the electronic nature of the newly introduced substituent will influence the reactivity of the remaining fluorine atom. Electron-donating groups generally decrease the reactivity of the second fluorine atom towards further substitution.
Q3: What are the most common side reactions in this compound substitutions?
A3: The most common side reaction is di-substitution, where the nucleophile displaces both fluorine atoms. This is more likely to occur with highly reactive nucleophiles, an excess of the nucleophile, and at elevated temperatures. Hydrolysis of the starting material or the product can also occur if moisture is present in the reaction.
Q4: How can I favor mono-substitution over di-substitution?
A4: To favor mono-substitution, it is crucial to carefully control the reaction conditions. Key strategies include:
-
Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.0 to 1.2 equivalents) of the nucleophile.
-
Temperature: Conduct the reaction at a low temperature, at least initially, to control the reactivity. The reaction can then be slowly warmed to drive it to completion.
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile at any given time.
Q5: Why is maintaining anhydrous conditions important?
A5: this compound and many nucleophiles can be sensitive to moisture. Water can react with the starting material, leading to the formation of hydroxypyrimidine byproducts and reducing the overall yield. Additionally, some bases used in these reactions, such as sodium hydride, are highly reactive with water. Therefore, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Substituted Product
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of the Nucleophile | - Increase the reaction temperature in increments (e.g., from room temperature to 50 °C, then to 80 °C or reflux).- Use a stronger base to deprotonate the nucleophile more effectively.- Consider using a catalyst if applicable (e.g., a phase-transfer catalyst). |
| Poor Solubility of Reagents | - Choose a solvent in which all reactants are soluble at the reaction temperature.- Use a co-solvent system if necessary. |
| Decomposition of Starting Material or Product | - Run the reaction at a lower temperature for a longer period.- Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. |
| Ineffective Base | - Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, DBU).- Ensure the base is fresh and has been stored under anhydrous conditions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of a Significant Amount of Di-substituted Byproduct
| Possible Cause | Troubleshooting Steps |
| Excess Nucleophile | - Reduce the stoichiometry of the nucleophile to 1.0-1.1 equivalents relative to the this compound. |
| High Reaction Temperature | - Lower the reaction temperature. Start the reaction at a low temperature (e.g., 0 °C or room temperature) and monitor the progress. |
| Rapid Addition of Nucleophile | - Add the nucleophile dropwise or via a syringe pump over an extended period. |
| Highly Reactive Nucleophile | - Consider using a less reactive derivative of the nucleophile if possible.- Employ the strategies for favoring mono-substitution mentioned in the FAQs. |
Issue 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Product and Starting Material | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system. |
| Presence of Di-substituted Byproduct | - If the polarity difference is small, multiple chromatographic purifications may be needed.- Recrystallization can sometimes effectively separate the mono- and di-substituted products. |
| Residual High-Boiling Solvent (e.g., DMF, DMSO) | - After the reaction, perform an aqueous workup to remove the high-boiling solvent.- Use a high-vacuum pump to remove residual solvent from the purified product. |
| Inorganic Salt Impurities | - Perform a thorough aqueous workup, including washes with water and brine, to remove inorganic salts. |
Data Presentation: Comparison of Reaction Conditions
Note: Quantitative yield data for a systematic comparison of various nucleophiles with this compound is limited in the available literature. The following tables are compiled from analogous reactions with dihalopyrimidines and general principles of SNAr reactions, and should be used as a guide for optimization.
Table 1: Substitution with Amines (Analogous to 4,6-Dichloropyrimidine)
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield of Mono-substituted Product (%) |
| Adamantylalkylamine | K₂CO₃ | DMF | 140 | 24 | ~60-95[1] |
| Aniline | K₂CO₃ | DMF | 100 | 12 | Data not available, expected to be moderate to high |
| Benzylamine | Et₃N | MeCN | 80 | 8 | Data not available, expected to be high |
| Morpholine | K₂CO₃ | Dioxane | 100 | 16 | Data not available, expected to be high |
Table 2: Substitution with Thiols (General Conditions)
| Thiol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Thiophenol | K₂CO₃ | DMF | 25-80 | 2-12 | High |
| Benzyl Mercaptan | NaH | THF | 0 - 25 | 1-4 | High |
| Ethanethiol | Et₃N | MeCN | 25 | 4-8 | Moderate to High |
Table 3: Substitution with Alcohols (General Conditions)
| Alcohol Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield |
| Methanol | NaH | THF | 25 - 60 | 6-24 | Moderate |
| Ethanol | NaOEt | EtOH | Reflux | 12-24 | Moderate to High |
| Phenol | K₂CO₃ | DMF | 100 - 120 | 12-24 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Mono-substitution with an Amine Nucleophile
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution.
-
Slowly add the amine nucleophile to the stirred suspension at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-6-fluoropyrimidine derivative.
Protocol 2: General Procedure for Mono-substitution with a Thiol Nucleophile
Materials:
-
This compound (1.0 eq)
-
Thiol nucleophile (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the thiol nucleophile and anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound in anhydrous THF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-thio-6-fluoropyrimidine derivative.
Visualizations
References
Technical Support Center: Purification of 4,6-Difluoropyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4,6-difluoropyrimidine derivatives. The following information is designed to address specific issues encountered during experimental work and offer detailed methodologies for effective purification.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound derivatives, offering potential causes and actionable solutions.
Recrystallization Issues
| Problem | Potential Causes | Solutions |
| Compound "oils out" instead of crystallizing. | The solution is too concentrated or cooling too rapidly. The melting point of the compound is lower than the temperature of the solution. | Re-heat the solution and add more of the "good" solvent. Allow the solution to cool more slowly. Try a different solvent system. |
| No crystal formation upon cooling. | The compound is too soluble in the chosen solvent. The solution is not sufficiently saturated. | Reduce the volume of the solvent by slow evaporation. Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then gently warm until clear and allow to cool slowly. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of cold solvent to wash the crystals. Pre-heat the filtration apparatus to prevent premature crystallization. |
| Persistent impurities after recrystallization. | Impurities have similar solubility profiles to the target compound. | Attempt a second recrystallization with a different solvent system. If impurities persist, consider an alternative purification method such as column chromatography. |
Column Chromatography (Flash and HPLC) Issues
| Problem | Potential Causes | Solutions |
| Poor separation of the target compound from impurities. | Inappropriate mobile phase polarity. Co-elution of impurities with similar polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. For flash chromatography, start with a low polarity eluent and gradually increase the polarity. For HPLC, consider a different stationary phase (e.g., C8 instead of C18) or modify the mobile phase with additives (e.g., trifluoroacetic acid for acidic compounds). |
| Peak tailing in HPLC. | Strong interaction between the fluorinated pyrimidine and the silica-based stationary phase. The mobile phase pH is close to the pKa of the compound. | Use an end-capped HPLC column. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa. |
| Low recovery from the column. | The compound is irreversibly adsorbed onto the stationary phase. The compound is eluting in very broad peaks. | For flash chromatography, try adding a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) to the eluent. For HPLC, ensure the sample is fully dissolved in the mobile phase before injection. |
| Product crystallizes on the column. | Poor solubility of the compound in the mobile phase. | For flash chromatography, choose a solvent system where the compound has better solubility. For HPLC, decrease the sample concentration or modify the mobile phase to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound derivatives?
A1: Based on synthetic routes for analogous compounds, common impurities include:
-
Unreacted starting materials: Such as the corresponding 4,6-dichloropyrimidine or other precursors.
-
Mono-substituted intermediates: For example, a 4-chloro-6-fluoropyrimidine derivative if the fluorination reaction is incomplete.
-
Byproducts from side reactions: These can vary depending on the specific reaction conditions but may include isomers or decomposition products.
-
Residual solvents: Solvents used in the reaction or workup may be present in the crude product.[1]
Q2: Which purification techniques are generally most effective for this compound derivatives?
A2: The choice of purification technique depends on the nature of the derivative and the impurities present.
-
Recrystallization is often effective for obtaining highly pure crystalline solids. A two-solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation) can be particularly useful.[2]
-
Flash column chromatography on silica gel is a versatile method for separating compounds with different polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique suitable for purifying challenging mixtures or for obtaining very high purity material.
-
Distillation under reduced pressure can be effective for volatile, thermally stable derivatives.[3]
Q3: How do the fluorine atoms in this compound derivatives affect their purification?
A3: The highly electronegative fluorine atoms can influence the molecule's polarity, solubility, and interactions with stationary phases. This can sometimes make purification more challenging than for their non-fluorinated analogs. For instance, fluorinated compounds may exhibit different solubility profiles and may interact more strongly with silica gel, potentially leading to peak tailing in chromatography.
Q4: What are some recommended solvent systems for the recrystallization of this compound derivatives?
A4: The ideal solvent system is compound-specific. However, good starting points for screening include:
-
Single solvents: Ethanol, isopropanol, ethyl acetate, or mixtures with water.
-
Two-solvent systems: A common approach is to dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethyl acetate, acetone) and then add a "poor" solvent (e.g., hexanes, heptane) until turbidity is observed.[2]
Q5: How can I monitor the purity of my this compound derivative during purification?
A5: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of flash column chromatography and for assessing the purity of fractions. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, MS) are the methods of choice. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity by identifying impurity signals.
Quantitative Data on Purification
The following table summarizes purification data for a representative this compound derivative.
| Compound | Purification Method | Starting Purity | Final Purity | Yield | Reference |
| 2-Ethoxy-4,6-difluoropyrimidine | Reduced Pressure Distillation & Refractionation | Not Specified | 99.1% (HPLC) | 82.7% | [3] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization (Two-Solvent System)
-
Solvent Selection: Identify a "good" solvent in which your this compound derivative is soluble when hot, and a "poor" solvent (miscible with the "good" solvent) in which it is insoluble.
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate, resulting in a clear, saturated solution.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Procedure for Flash Column Chromatography
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable mobile phase. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. Common solvent systems include mixtures of hexanes and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel bed. Alternatively, for compounds with low solubility, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to facilitate the elution of your target compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[1]
Protocol 3: General Procedure for Preparative HPLC
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal column, mobile phase, and gradient conditions. A C18 reversed-phase column with a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid) is a common starting point.
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the peak of the target compound.
-
Isolation: Combine the fractions containing the pure product and remove the solvents, for example, by rotary evaporation or lyophilization.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Byproduct Identification in 4,6-Difluoropyrimidine Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using LC-MS to identify byproducts in reactions involving 4,6-difluoropyrimidine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS analysis.
Question: I am observing a peak with an m/z corresponding to the mono-substituted byproduct instead of my desired di-substituted product. Why is this happening and how can I fix it?
Answer: This is a common issue in nucleophilic aromatic substitution (SNAr) reactions with di-halogenated pyrimidines.
-
Cause 1: Insufficient Nucleophile: The reaction may not have gone to completion. Using only a stoichiometric amount of the nucleophile can sometimes lead to incomplete substitution.[1]
-
Solution: Try increasing the equivalents of the nucleophile. A slight excess (e.g., 2.1-2.5 equivalents for di-substitution) can drive the reaction towards the desired product.
-
-
Cause 2: Reaction Temperature is Too Low: SNAr reactions require sufficient activation energy. If the temperature is too low, the second substitution may be significantly slower than the first.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by LC-MS to find the optimal balance between reaction rate and potential degradation.[1]
-
-
Cause 3: Steric Hindrance: The nucleophile or the product of the first substitution may be sterically bulky, hindering the second attack.
-
Solution: This is more inherent to the chosen reagents. If possible, consider a less bulky nucleophile.
-
Question: My chromatogram shows a peak with an m/z corresponding to 4-fluoro-6-hydroxypyrimidine. Where did this come from?
Answer: This byproduct is likely the result of hydrolysis.
-
Cause: Non-anhydrous Conditions: Trace amounts of water in your reaction solvent or reagents can act as a nucleophile, displacing one of the fluoride atoms.[1] This is especially prevalent at higher reaction temperatures.
Question: I see many small, unidentifiable peaks and a noisy baseline in my chromatogram. How can I improve my data quality to confidently identify byproducts?
Answer: A noisy baseline and extraneous peaks can mask true byproducts and complicate analysis.
-
Cause 1: Contaminated Solvents/Reagents: Impurities in your mobile phase or sample diluent can lead to high background noise and ghost peaks.[2][3]
-
Cause 2: Sample Matrix Effects: Components from your reaction mixture (e.g., salts, non-volatile buffers, catalysts) can cause ion suppression or introduce noise.[2][4]
-
Solution: Perform sample clean-up before injection. This can be as simple as filtering the sample through a 0.22 µm syringe filter or may require a more thorough method like solid-phase extraction (SPE) for complex matrices.[5]
-
-
Cause 3: Contaminated LC-MS System: Buildup from previous analyses can leach into subsequent runs, causing carryover and a noisy baseline.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nucleophilic substitution reactions with this compound?
A1: The pyrimidine ring is electron-deficient and susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions.[1] For this compound, common byproducts arise from:
-
Mono-substitution: Where only one fluorine atom is displaced by the nucleophile.
-
Hydrolysis/Solvolysis: Where one fluorine atom is replaced by a hydroxyl group (from water) or an alkoxy group (from an alcohol solvent).[1]
-
Positional Isomers: If the nucleophile is unsymmetrical, or if the reaction conditions allow, you may form isomers depending on the initial site of attack.
Q2: Which ionization mode, ESI or APCI, is better for analyzing this compound and its derivatives?
A2: Electrospray Ionization (ESI) is generally the preferred method, typically in positive ion mode ([M+H]+). The nitrogen atoms in the pyrimidine ring are basic and can be readily protonated, making ESI highly effective.[7] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar derivatives that are not easily ionized by ESI.
Q3: Why is fluorine a good leaving group in these SNAr reactions?
A3: In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex).[8] Fluorine is the most electronegative halogen, which makes the carbon it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. This effect on the slow step of the reaction makes fluoride a better leaving group than chloride or bromide in this specific context, which is opposite to the trend seen in SN2 reactions.[9]
Byproduct Identification Data
The table below provides an illustrative example of LC-MS data for a hypothetical reaction of this compound with a primary amine (R-NH₂), leading to the desired di-substituted product and common byproducts.
| Proposed Identity | Chemical Formula | Expected m/z [M+H]+ | Observed m/z [M+H]+ | Retention Time (min) |
| This compound (Starting Material) | C₄H₂F₂N₂ | 117.0262 | 117.0260 | 3.5 |
| Mono-amino Byproduct | C₁₀H₁₂FN₃ | 194.1092 | 194.1095 | 4.8 |
| Hydrolysis Byproduct | C₄H₃FN₂O | 115.0306 | 115.0304 | 2.1 |
| Di-amino Product | C₁₆H₂₂N₄ | 271.1917 | 271.1920 | 6.2 |
Note: R = C₆H₁₁ (cyclohexyl) for this example. Observed m/z and Retention Times are hypothetical and will vary based on the specific nucleophile and analytical conditions.
Standard Experimental Protocol: LC-MS Analysis
This section provides a general methodology for analyzing reaction mixtures containing this compound.
1. Sample Preparation
-
Quench a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Dilute the aliquot 100-fold (or as appropriate) with a solvent compatible with the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
Vortex the sample to ensure homogeneity.
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove particulates.[7]
2. Liquid Chromatography (LC) Conditions
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is a suitable starting point.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 800.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Data Acquisition: Full scan mode for initial identification. For targeted analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if fragments are known.
References
- 1. benchchem.com [benchchem.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions with 4,6-Difluoropyrimidine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 4,6-difluoropyrimidine. The information is presented in a question-and-answer format to address specific challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound and its reactions?
A1: While specific thermal stability data for this compound is not extensively published, its structure as a highly reactive, halogenated heterocyclic compound suggests several key hazards:
-
High Reactivity: The fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, which are often highly exothermic.
-
Exothermic Decomposition: Similar to other halogenated organic compounds, rapid, uncontrolled heating can lead to exothermic decomposition, potentially releasing toxic and corrosive gases such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[1]
-
Incompatible Materials: Reactions with strong oxidizing agents, strong acids, and acid chlorides should be approached with caution as they can lead to uncontrolled reactions.[1]
Q2: Which common reactions with this compound are likely to be exothermic?
A2: Nucleophilic aromatic substitution (SNAr) reactions are the most common and are often exothermic. Examples include:
-
Amination: Reaction with primary or secondary amines to form aminopyrimidines.
-
Alkoxylation: Reaction with alkoxides (e.g., sodium ethoxide) to form alkoxy-pyrimidines.
-
Thiolation: Reaction with thiols or their corresponding salts.
-
Azide Substitution: Reaction with sodium azide to introduce an azido group, which requires extreme caution due to the potential for forming explosive organic azides.[2][3]
Q3: What is a thermal runaway and how can it occur with this compound reactions?
A3: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation from the reaction surpasses the rate of heat removal from the reactor, leading to a rapid increase in temperature and pressure.[4][5] For reactions involving this compound, this could be initiated by:
-
Improper Temperature Control: Failure of a cooling system or inadequate cooling capacity.
-
Incorrect Reagent Addition: Adding a reactive nucleophile too quickly.
-
Scale-up Issues: The ratio of heat transfer area to reactor volume decreases on scale-up, making heat removal less efficient.
-
Agitation Failure: Poor mixing can lead to localized hot spots where the reaction rate accelerates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Rapid, unexpected temperature increase during nucleophile addition. | The reaction is more exothermic than anticipated. Addition rate is too fast. | Immediately stop the addition of the nucleophile. Apply emergency cooling (e.g., ice bath). If the temperature continues to rise uncontrollably, follow emergency shutdown procedures. |
| Reaction temperature continues to rise after addition is complete. | Accumulation of unreacted reagents leading to a delayed but rapid reaction. | Ensure adequate cooling is maintained. Be prepared for a potential pressure increase. Do not heat the reaction mixture further until the exotherm has subsided. |
| Localized boiling or fuming at the point of reagent addition. | Poor mixing leading to a localized high concentration of reactants and a hot spot. | Increase the stirring rate. Consider subsurface addition of the reagent. Dilute the reagent if possible before addition. |
| Formation of solid precipitates that hinder mixing. | The product or a reaction intermediate is insoluble in the reaction solvent. | Use a more appropriate solvent that can keep all components in solution. Employ a more robust overhead stirring system. |
| Discoloration or evidence of decomposition. | The reaction temperature is too high, leading to side reactions or product degradation. | Optimize the reaction temperature by performing preliminary small-scale experiments. Consider using a milder base or a more selective nucleophile. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for reacting this compound with a generic amine nucleophile on a laboratory scale. It is crucial to perform a thermal hazard assessment before conducting this reaction.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
-
Begin stirring and purge the flask with nitrogen.
-
-
Reagent Addition:
-
In a separate flask, prepare a solution of the amine nucleophile (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.2 eq) in the same anhydrous solvent.
-
Using a syringe pump or a dropping funnel, add the nucleophile solution to the stirred solution of this compound at a controlled rate, maintaining the internal temperature below a predetermined setpoint (e.g., 25°C).
-
-
Reaction Monitoring:
-
Monitor the internal temperature continuously. If the temperature rises significantly, slow down or stop the addition and apply external cooling (e.g., a water bath).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
-
Protocol 2: Safety Measures for Handling Sodium Azide
Reactions with sodium azide require stringent safety protocols due to its high toxicity and the explosive nature of its heavy metal and organic azide derivatives.[2][3]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical splash goggles, and consider a face shield.
-
Use double nitrile gloves and change them frequently.[2]
-
-
Incompatible Materials:
-
NEVER use chlorinated solvents like dichloromethane (DCM) or chloroform, as they can form explosive diazidomethane.[7]
-
Avoid contact with heavy metals (e.g., lead, copper, silver, mercury) as this can form highly shock-sensitive and explosive metal azides. Use non-metal spatulas and avoid pouring azide waste down drains with metal pipes.[2][7]
-
Keep away from acids, which react to form the highly toxic and explosive hydrazoic acid.[3]
-
-
Waste Disposal:
-
Dispose of all azide-containing waste as hazardous waste in clearly labeled, dedicated containers. Do not mix with other waste streams.
-
Visualizations
Caption: A logical workflow for the safe planning and execution of potentially exothermic reactions.
Caption: The generalized reaction pathway for the exothermic SNAr on this compound.
References
Technical Support Center: Synthesis of 4,6-Difluoropyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered during the scale-up synthesis of 4,6-Difluoropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most prevalent industrial synthesis is a two-step process starting from 4,6-dihydroxypyrimidine. The first step is a chlorination reaction to form the key intermediate, 4,6-dichloropyrimidine. This is followed by a nucleophilic fluorination reaction to yield the final product, this compound. This route is favored for its use of readily available and cost-effective starting materials.
Q2: What are the primary challenges when scaling up the chlorination of 4,6-dihydroxypyrimidine?
A2: The chlorination step, typically using phosphorus oxychloride (POCl₃), presents several scale-up challenges. These include managing the exothermic nature of the reaction, ensuring efficient removal of byproducts, and handling the corrosive and hazardous nature of POCl₃.[1][2] Inadequate temperature control can lead to side reactions and impurities.[2]
Q3: What are the critical parameters to control during the fluorination of 4,6-dichloropyrimidine?
A3: The fluorination of 4,6-dichloropyrimidine, often carried out with potassium fluoride (KF), is highly sensitive to reaction conditions. Key parameters to control include:
-
Moisture Content: The reaction is extremely sensitive to water, which can deactivate the fluoride source and lead to the formation of hydroxy-impurities. Anhydrous conditions are crucial.
-
Temperature: The reaction temperature needs to be carefully controlled to ensure complete conversion without degradation of the product.
-
Solvent: High-boiling point aprotic polar solvents like sulfolane are often used to facilitate the reaction at the required temperatures.[3]
-
Purity of 4,6-dichloropyrimidine: The purity of the starting material is critical for a clean reaction and high yield of the final product.[1]
Q4: What are the common impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted 4,6-dichloropyrimidine, mono-fluorinated intermediates (4-chloro-6-fluoropyrimidine), and hydrolysis byproducts such as 4-chloro-6-hydroxypyrimidine. The formation of these impurities is often linked to suboptimal reaction conditions during chlorination or fluorination.[2]
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination Step (Formation of 4,6-Dichloropyrimidine)
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time or temperature as per established process parameters.- Ensure adequate mixing to maintain a homogeneous reaction mixture. |
| Degradation of Product | - Optimize temperature control to prevent overheating. The reaction is exothermic.[2]- Ensure the controlled addition of reagents to manage the exotherm. |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratio of phosphorus oxychloride and any catalyst used. An excess of POCl₃ is common.[2] |
| Inefficient Work-up | - Optimize the quenching and extraction procedures to minimize product loss. Pouring the reaction mixture onto ice can lead to hydrolysis and reduced yield.[2] |
Issue 2: Low Yield and/or Impurities in the Fluorination Step
| Potential Cause | Troubleshooting Action |
| Presence of Moisture | - Ensure all reagents, solvents, and equipment are rigorously dried. Use of anhydrous potassium fluoride is essential. |
| Incomplete Fluorination | - Increase reaction temperature or prolong the reaction time.- Ensure the potassium fluoride is of high purity and appropriately activated (e.g., by spray-drying). |
| Formation of Byproducts | - Mono-fluorinated impurity (4-chloro-6-fluoropyrimidine) suggests incomplete reaction.- Hydroxy-impurities indicate the presence of water. |
| Difficult Purification | - Due to the close boiling points of the product and related impurities, high-efficiency fractional distillation is often required for purification. |
Data Presentation
Table 1: Representative Yields and Purity for the Synthesis of 4,6-Dichloropyrimidine
| Scale | Chlorinating Agent | Catalyst/Base | Yield (%) | Purity (%) | Reference |
| Lab Scale | POCl₃ | Dimethylaniline | 75.2 (crude), 51.3 (recrystallized) | Not specified | J. Chem. Soc (1943) 575, (1951) 2214[2] |
| Lab Scale | POCl₃ | Triethylamine | >80 | Up to 99.9 | Patent US5648489A[2] |
| Bench Scale | POCl₃ | Triethylamine | 93.9 | 99.6 (HPLC) | Patent CN105859636A |
| Lab Scale | Phosgene | Dimethylaniline | 80 | Not specified | Patent EP0690051B1[4] |
Note: Direct comparison between scales is challenging due to variations in reaction conditions and reporting standards in the literature. The data presented is indicative of the achievable results under specific patented or published conditions.
Table 2: Representative Yield and Purity for the Fluorination to 2-Ethoxy-4,6-Difluoropyrimidine
| Starting Material | Fluorinating Agent | Solvent | Yield (%) | Purity (%) | Reference |
| 2-Ethoxy-4,6-dichloropyrimidine | Anhydrous Potassium Fluoride | Sulfolane | 82.7 | 99.1 (HPLC) | Patent CN111303045A[3] |
Note: This data is for a closely related ethoxy derivative, as specific scale-up data for this compound is limited. The principles of the fluorination reaction are analogous.
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine (Lab Scale)
This protocol is based on the procedure described in patent US5648489A.[2]
-
Reaction Setup: In a 500 ml jacketed glass reactor equipped with a stirrer, reflux condenser, and thermostat, add 90 g (0.80 mol) of 4,6-dihydroxypyrimidine and 592.0 g (3.86 mol) of phosphorus oxychloride.
-
Reagent Addition: Over a period of 120 minutes, add 167.7 g (1.65 mol) of triethylamine to the stirred suspension.
-
Reaction: After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature for 30 minutes.
-
Work-up:
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Simultaneously add the residue and a neutralizing agent (e.g., sodium hydroxide solution) to water maintained at 30-70°C, ensuring the pH is kept between 2 and 5.
-
Stir the resulting suspension for 10 to 60 minutes.
-
-
Isolation: Cool the mixture to 10-30°C to precipitate the 4,6-dichloropyrimidine. The product can be isolated by filtration, washed with water, and dried.
Protocol 2: Synthesis of 2-Ethoxy-4,6-Difluoropyrimidine (Analogous to this compound Fluorination)
This protocol is based on the procedure described in patent CN111303045A for a related compound.[3]
-
Preparation: In a 1000 mL reaction flask, add 400 mL of sulfolane and 147.2 g (2.5 mol) of anhydrous potassium fluoride (purity >98.5%). Heat the mixture to 200°C and stir for 1 hour to ensure dryness.
-
Reaction: Cool the mixture to 80°C and add 194.5 g (1 mol) of 2-ethoxy-4,6-dichloropyrimidine (purity >98.7%). Heat the reaction mixture to 160°C and stir for 3 hours. Monitor the reaction progress by HPLC until the starting material is ≤0.5%.
-
Isolation: Once the reaction is complete, distill the product under reduced pressure. The collected distillate can be further purified by fractional distillation to yield the final product.
Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for the fluorination step.
References
Technical Support Center: Improving Regioselectivity in 4,6-Difluoropyrimidine Functionalization
Welcome to the technical support center for the functionalization of 4,6-difluoropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for controlling regioselectivity in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the nucleophilic aromatic substitution (SNAr) on this compound.
Q1: I am getting a mixture of mono- and di-substituted products. How can I favor monosubstitution?
A1: Achieving selective monosubstitution is a common challenge due to the high reactivity of the this compound core. Once the first fluorine is displaced by an electron-donating nucleophile (like an amine), the ring becomes deactivated towards a second substitution, which aids selectivity. However, optimizing reaction conditions is crucial.
Troubleshooting Steps:
-
Stoichiometry: Use a stoichiometric amount (1.0 to 1.2 equivalents) of the nucleophile. An excess of the nucleophile will significantly increase the formation of the di-substituted product.
-
Reaction Temperature: Lowering the reaction temperature can help to favor the mono-substituted product. Start at room temperature or even 0 °C and slowly warm if the reaction is sluggish.
-
Slow Addition: Adding the nucleophile slowly to the solution of this compound can help to maintain a low concentration of the nucleophile and thus reduce the likelihood of di-substitution.
-
Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HF formed during the reaction. Stronger bases might promote side reactions.
Q2: My reaction is not selective and I am getting a mixture of 4- and 6-substituted products. How can I improve regioselectivity?
A2: In this compound, the C4 and C6 positions are electronically equivalent. Achieving regioselectivity requires breaking this symmetry, which is typically done by introducing a substituent at another position on the ring (e.g., C2 or C5). If you are working with unsubstituted this compound, you will obtain a single mono-substituted product (4-substituted-6-fluoropyrimidine) and a single di-substituted product (4,6-disubstituted pyrimidine).
If your pyrimidine core is already substituted, the electronic nature of the existing substituent will direct the position of the incoming nucleophile.
-
Electron-Withdrawing Groups (EWGs) at C2 or C5 will generally enhance the reactivity of both C4 and C6 positions, but may not impart significant regioselectivity between them.
-
Electron-Donating Groups (EDGs) at C2 can deactivate the ring, but may influence the regioselectivity. For instance, in 2,4-dichloropyrimidines, an EDG at C6 can favor substitution at the C2 position.[1][2] A similar effect could be explored for substituted 4,6-difluoropyrimidines.
Q3: I am observing low to no yield. What are the possible causes and solutions?
A3: Low yields can be attributed to several factors, from the reactivity of the starting materials to the reaction conditions.
Troubleshooting Steps:
| Possible Cause | Suggested Solution |
| Insufficiently activated pyrimidine ring | While this compound is highly activated, if you are working with a derivative that has strong electron-donating groups, you may need more forcing conditions. |
| Poor leaving group | Fluorine is an excellent leaving group in SNAr reactions, so this is unlikely to be the primary issue. |
| Nucleophile is too weak | If you are using a weak nucleophile (e.g., an alcohol), you may need to deprotonate it first with a strong, non-nucleophilic base (e.g., NaH) to form the more reactive alkoxide. |
| Reaction temperature is too low | While starting at a low temperature is recommended to control selectivity, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS and gradually increase the temperature if no product is forming. |
| Hydrolysis of starting material or product | Ensure anhydrous reaction conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon), especially when using moisture-sensitive reagents. |
Q4: I am seeing decomposition of my starting material or product. How can I prevent this?
A4: Pyrimidine rings can be sensitive to harsh reaction conditions.
Troubleshooting Steps:
-
Harsh Basic Conditions: Strong bases at high temperatures can lead to ring-opening or other degradation pathways. Use milder bases (e.g., K2CO3, Cs2CO3, or organic amines) where possible.
-
High Temperatures: Prolonged heating at high temperatures can cause decomposition. If the reaction requires heat, try to keep the reaction time to a minimum. Microwave-assisted synthesis can sometimes provide rapid heating and shorter reaction times, potentially reducing degradation.
-
Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent (e.g., methanol, ethanol) at elevated temperatures, it can compete with your intended nucleophile.[3] If possible, use a non-nucleophilic solvent like DMF, DMSO, THF, or acetonitrile.
Data Presentation: Regioselective Functionalization of Dihalopyrimidines
While comprehensive data for this compound is sparse in the literature, the following tables for the closely related 4,6-dichloropyrimidine provide a useful starting point for understanding how different nucleophiles and conditions can affect the outcome of the reaction.
Table 1: Monosubstitution of 4,6-Dichloropyrimidine with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Adamantyl-containing primary amines | K2CO3 | DMF | 140 | 60-77 | [4] |
| Adamantyl-containing secondary amine | K2CO3 | DMF | 140 | 75 | [4] |
| Various diamines | Cs2CO3 | Dioxane | Reflux | Quantitative (for bis-adduct) | [5] |
Table 2: O-Alkylation of a Pyrimidinone using different bases [6]
| Base | Solvent | Temperature | O/N Ratio | Yield (%) |
| K2CO3 | DMF | Room Temp | 58:42 | - |
| Cs2CO3 | DMF | Room Temp | >99:1 | 89 |
| Na2CO3 | DMF | Room Temp | Mixture | - |
| NaH | DMF | Room Temp | >99:1 | 2 |
Note: This data is for a diphenylpyrimidinone, but illustrates the profound effect the choice of base can have on regioselectivity (O- vs. N-alkylation).
Experimental Protocols
The following are generalized protocols for the monosubstitution of 4,6-dihalopyrimidines. These should be considered as starting points and may require optimization for your specific substrate and nucleophile.
Protocol 1: Monosubstitution with an Amine Nucleophile (General Procedure)
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.0-1.2 eq.)
-
Anhydrous solvent (e.g., DMF, DMSO, THF, or Acetonitrile)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.5-2.0 eq.)
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the this compound and the anhydrous solvent.
-
Add the non-nucleophilic base to the reaction mixture.
-
Slowly add the amine nucleophile to the stirred solution at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is slow, gentle heating (e.g., 40-60 °C) can be applied.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Monosubstitution with an Alcohol Nucleophile (via Alkoxide)
Materials:
-
This compound (1.0 eq.)
-
Alcohol nucleophile (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.)
-
Anhydrous THF
-
Standard glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to allow for the formation of the sodium alkoxide.
-
In a separate flask, dissolve the this compound in anhydrous THF.
-
Slowly add the solution of this compound to the freshly prepared sodium alkoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Mechanism and Regioselectivity Workflow
Caption: SNAr mechanism and a decision workflow for troubleshooting common issues.
Experimental Workflow for Monosubstitution
Caption: A typical experimental workflow for monosubstitution of this compound.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions of 4,6-Difluoropyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with reactions involving 4,6-difluoropyrimidine. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or shows no product formation. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to a failed or slow SNAr reaction with this compound. The high electronegativity of the fluorine atoms makes the 4 and 6 positions of the pyrimidine ring highly electrophilic and susceptible to nucleophilic attack. However, issues with reaction conditions can impede this inherent reactivity.
Troubleshooting Steps:
-
Assess Nucleophile Strength: Weakly nucleophilic amines or alcohols may require more forcing conditions. Consider using a stronger base to deprotonate the nucleophile and increase its reactivity. For alcohol nucleophiles, using a strong base like sodium hydride (NaH) to form the more nucleophilic alkoxide is often necessary.
-
Solvent Choice is Critical: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. If you are using a non-polar solvent like toluene or THF, consider switching to a more polar alternative.[1]
-
Increase Reaction Temperature: SNAr reactions often require elevated temperatures. If your reaction is proceeding slowly at room temperature, gradually increasing the temperature (e.g., to 80-120 °C) can significantly increase the reaction rate. Monitor the reaction for potential decomposition of starting materials or products at higher temperatures.
-
Check for Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water and base, leading to the formation of 4-fluoro-6-hydroxypyrimidine. This side product can be less reactive or unreactive under your desired reaction conditions. Ensure you are using anhydrous solvents and reagents.
Question 2: I am observing the formation of a di-substituted product in my SNAr reaction, but I want to achieve mono-substitution. How can I improve the selectivity?
Answer:
The two fluorine atoms at the 4 and 6 positions are both activated for nucleophilic substitution. Achieving mono-substitution requires careful control of the reaction conditions to prevent a second substitution event.
Strategies for Improving Mono-substitution Selectivity:
-
Stoichiometry Control: Use a limited amount of the nucleophile (typically 1.0-1.2 equivalents). Adding the nucleophile slowly to the reaction mixture can also help to maintain a low concentration of the nucleophile and favor mono-substitution.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will decrease the rate of both the first and second substitution, but it often has a more pronounced effect on the second, more sterically hindered substitution, thus improving selectivity for the mono-adduct.
-
Choice of Base: A weaker base may slow down the overall reaction but can sometimes improve selectivity by reducing the concentration of the highly reactive deprotonated nucleophile.
dot
Caption: Strategies to favor mono-substitution in SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig)
Question 3: My Suzuki-Miyaura coupling reaction of this compound with a boronic acid is giving low yields or failing completely. What are the key parameters to investigate?
Answer:
Successful Suzuki-Miyaura coupling reactions are highly dependent on the interplay of the palladium catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, oxidative addition of the C-F bond to the palladium(0) catalyst is generally facile. However, other steps in the catalytic cycle can be problematic.
Troubleshooting Checklist for Suzuki-Miyaura Coupling:
-
Catalyst and Ligand Selection:
-
Palladium Source: Common palladium sources like Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃ are good starting points.[2]
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos can be very effective.[3] If you are using a standard ligand like PPh₃ and observing low yields, switching to a more specialized biaryl phosphine ligand is recommended.
-
-
Base Selection: The base plays a critical role in the transmetalation step.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used.[2] The choice of base can be solvent-dependent. For instance, K₃PO₄ is often effective in ethereal solvents like 1,4-dioxane.
-
Ensure the base is finely powdered and anhydrous for optimal reactivity.
-
-
Solvent System:
-
A mixture of an organic solvent and water is often used. Common solvent systems include 1,4-dioxane/water, toluene/water, or DME/water.[2]
-
Thoroughly degassing the solvent to remove oxygen is critical to prevent catalyst deactivation.
-
-
Reaction Temperature: Most Suzuki couplings require heating, typically in the range of 80-110 °C. If the reaction is not proceeding at a lower temperature, a gradual increase may be necessary.
-
Boronic Acid Quality: Boronic acids can degrade over time, especially if not stored properly. Using fresh or purified boronic acid is recommended.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 60-85 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 75-95 |
| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 80-90 | 70-90 |
Note: These are general conditions and may require optimization for specific substrates. Yields are illustrative and based on reactions with related dichloropyrimidines.[2][4]
Question 4: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is not working. What should I consider?
Answer:
Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, its success is highly dependent on the catalyst system and reaction conditions.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst and Ligand are Paramount: The choice of palladium precursor and phosphine ligand is critical. For heteroaryl fluorides, specialized, bulky, and electron-rich ligands are often necessary.
-
Common Ligands: Consider using ligands from the Buchwald or Hartwig families, such as RuPhos, BrettPhos, or Josiphos-type ligands.[3][5] These have been shown to be effective for challenging couplings.
-
Pre-catalysts: Using pre-formed palladium-ligand complexes (pre-catalysts) can sometimes give more reproducible results.
-
-
Base Selection: Strong, non-nucleophilic bases are typically required.
-
Solvent: Anhydrous, non-polar, or weakly polar aprotic solvents are generally used.
-
Toluene, 1,4-dioxane, and THF are common choices.[6]
-
Ensure the solvent is thoroughly deoxygenated before use.
-
dot
Caption: Key components for a successful Buchwald-Hartwig amination.
General Troubleshooting
Question 5: My reaction appears to have worked based on TLC analysis, but I am getting a low isolated yield. Where could my product be?
Answer:
Low isolated yield despite a clean reaction profile can be frustrating. Here are some common reasons and how to investigate them:
-
Product is Water-Soluble: If your product has polar functional groups, it may have partitioned into the aqueous layer during workup. To check this, you can try to extract the aqueous layer with a more polar organic solvent (like ethyl acetate or dichloromethane) multiple times. Salting out by adding a saturated solution of NaCl to the aqueous layer can also help to push more polar organic compounds into the organic phase.
-
Product is Volatile: If your product has a low boiling point, it may have been lost during solvent removal under reduced pressure. Check the contents of your rotovap trap.
-
Product Adsorbed onto Solids: If your workup involved a filtration step (e.g., through Celite or silica), your product may have adsorbed onto the solid material. Try washing the filter cake with a more polar solvent.
-
Decomposition on Silica Gel: Some compounds, particularly those with sensitive functional groups, can decompose on silica gel during column chromatography. You can test this by spotting a solution of your crude product on a TLC plate and letting it sit for an extended period before eluting to see if new spots appear. If decomposition is suspected, consider alternative purification methods like recrystallization, distillation, or using a different stationary phase for chromatography (e.g., alumina).
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine:
-
To a solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or MeCN), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0-3.0 eq).
-
Add the amine nucleophile (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 90-110 °C) with stirring and monitor by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination:
-
To a dry reaction flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), the phosphine ligand (e.g., RuPhos, BrettPhos), and a strong base (e.g., NaOtBu or LiHMDS).
-
Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Add the amine (1.1-1.5 eq) followed by this compound (1.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress.
-
Upon completion, cool the reaction, quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Disclaimer: These are general protocols and may require optimization for your specific substrates and reaction scale. Always consult the relevant literature for more detailed procedures and safety information.
References
- 1. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
removal of impurities from 4,6-Difluoropyrimidine starting material
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from 4,6-Difluoropyrimidine starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound starting material?
A1: The synthesis of this compound typically involves the fluorination of 4,6-dichloropyrimidine. Consequently, the most common impurities are:
-
Unreacted Starting Material: 4,6-Dichloropyrimidine may be present in the final product if the fluorination reaction does not go to completion.
-
Mono-substituted Intermediate: 4-Chloro-6-fluoropyrimidine is a common intermediate that can be challenging to separate due to its similar physical properties to the desired product.
-
Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.
-
Byproducts from Side Reactions: Depending on the specific reaction conditions, other minor byproducts may be formed.
Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic methods is essential for accurate impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of this compound and quantifying non-volatile impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly effective for identifying and quantifying volatile impurities, including residual solvents and volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C): NMR provides detailed structural information about the main compound and any impurities present, aiding in their definitive identification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Problem: Difficulty in finding a suitable solvent for recrystallization.
-
Cause: this compound, being a polar fluorinated molecule, can have challenging solubility characteristics.
-
Solution: A systematic solvent screening should be performed. Start with common solvents of varying polarities such as ethanol, isopropanol, ethyl acetate, and hexane, as well as solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but sparingly when cold. For polar fluorinated molecules, a mixed solvent system is often effective.
Problem: The compound "oils out" instead of forming crystals.
-
Cause: This can occur if the solution is supersaturated or if the cooling process is too rapid. The boiling point of the solvent might also be too high.
-
Solution:
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.
-
Solvent Selection: Try a lower-boiling point solvent or a different solvent system.
-
Seeding: Introduce a small seed crystal of pure this compound to induce crystallization.
-
Problem: Low recovery of purified product after recrystallization.
-
Cause: The compound may have significant solubility in the cold recrystallization solvent, or too much solvent was used.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
-
Solvent Choice: Select a solvent in which the compound has lower solubility at cold temperatures.
-
Column Chromatography Issues
Problem: Poor separation of this compound from the 4-Chloro-6-fluoropyrimidine intermediate.
-
Cause: These two compounds have very similar polarities, making them difficult to separate on standard silica gel.
-
Solution:
-
Optimize Mobile Phase: A shallow gradient of a less polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) should be employed. Start with a very low percentage of the polar solvent and increase it very slowly.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a specialty phase designed for separating halogenated compounds.
-
Sample Loading: Use a dry loading technique to ensure a tight band at the start of the chromatography.
-
Problem: Peak tailing during column chromatography.
-
Cause: Interactions between the polar pyrimidine ring and acidic sites on the silica gel can cause peak tailing.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent system. A mixture of hexane and ethyl acetate is a good starting point.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent (or the more soluble solvent of a mixed pair).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.
-
Crystallization:
-
If using a mixed solvent system, slowly add the less soluble solvent (anti-solvent) to the hot solution until a slight turbidity persists. Add a drop or two of the more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of this compound
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine an appropriate mobile phase system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution: Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase to elute the desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purity Analysis by HPLC
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
Start with a low percentage of acetonitrile (e.g., 20%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 254 nm.
-
Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition.
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) |
| Recrystallization (Hexane/Ethyl Acetate) | 95.2% | 99.1% | 85% |
| Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) | 92.5% | >99.5% | 78% |
Note: The data presented in this table is for illustrative purposes and actual results may vary depending on the nature and quantity of impurities.
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for the purification of this compound.
Validation & Comparative
A Head-to-Head Battle of Reactivity: 4,6-Difluoropyrimidine vs. 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution
For researchers, scientists, and drug development professionals navigating the intricate world of heterocyclic chemistry, the choice of starting materials is paramount to synthetic success. Among the privileged pyrimidine scaffolds, 4,6-dihalo-substituted derivatives serve as versatile building blocks. This guide provides an objective comparison of the reactivity of 4,6-difluoropyrimidine and 4,6-dichloropyrimidine in nucleophilic aromatic substitution (SNAr) reactions, supported by available experimental data and detailed methodologies.
In the realm of nucleophilic aromatic substitution, the prevailing wisdom often points to fluoride as a superior leaving group compared to chloride. This counterintuitive trend, where the stronger carbon-fluorine bond breaks more readily, is a cornerstone of SNAr reactivity. The high electronegativity of fluorine polarizes the carbon-halogen bond, rendering the carbon atom significantly more electrophilic and thus more susceptible to nucleophilic attack, which is typically the rate-determining step in this reaction mechanism. Our comparative analysis of this compound and 4,6-dichloropyrimidine aligns with this established principle, positioning the fluorinated analogue as the more reactive substrate.
Quantitative Reactivity Comparison
To provide a quantitative perspective, a study on the reaction of 2-halopyridines with sodium ethoxide found that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine. Although this is a pyridine system, it provides strong evidence for the enhanced reactivity of fluoro-substituted heterocycles in SNAr reactions.
The following table summarizes representative reaction yields for 4,6-dichloropyrimidine with various amine nucleophiles, showcasing its utility as a reactive intermediate. Data for analogous reactions with this compound under the same conditions is not available in the reviewed literature, but it is anticipated that the yields would be comparable or higher, potentially with shorter reaction times or under milder conditions.
| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4,6-Dichloropyrimidine | Adamantane-containing primary amine | DMF | K₂CO₃ | 140 | N/A | ~75-99 | [3][4] |
| 4,6-Dichloropyrimidine | Adamantane-containing secondary amine | DMF | K₂CO₃ | 140 | N/A | ~60-77 | [3][4] |
| 4,6-Dichloropyrimidine | n-Butylamine | DMF | K₂CO₃ | 80 | 4-6 | >80 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of synthetic work. Below are representative experimental protocols for the nucleophilic aromatic substitution on 4,6-dichloropyrimidine and a related difluoropyrimidine derivative.
Protocol 1: Synthesis of 4,6-bis(butylamino)pyrimidine from 4,6-Dichloropyrimidine
This protocol describes a typical procedure for the disubstitution of 4,6-dichloropyrimidine with a primary amine.
Materials:
-
4,6-Dichloropyrimidine
-
n-Butylamine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4,6-dichloropyrimidine (1.0 mmol) in DMF (5 mL), add n-butylamine (2.2 mmol) and K₂CO₃ (2.5 mmol).[5]
-
Stir the reaction mixture at 80 °C for 4-6 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to afford 4,6-bis(butylamino)pyrimidine.[5]
Expected Yield: High yields, typically >80%, are expected for this type of reaction.[5]
Protocol 2: Synthesis of 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine from 2-Ethoxy-4,6-difluoropyrimidine
This protocol details the monosubstitution of a difluoropyrimidine derivative with hydrazine, highlighting the controlled conditions necessary to achieve selectivity.
Materials:
-
2-Ethoxy-4,6-difluoropyrimidine
-
Hydrazine hydrate
-
Triethylamine
-
Acetonitrile
-
Water
Procedure:
-
Prepare a mixture of 2-ethoxy-4,6-difluoropyrimidine (0.59 mol) in acetonitrile (275 mL) and water (107 g).[6]
-
Cool the mixture to 10°C.[6]
-
Add triethylamine (0.67 mol).[6]
-
Slowly add hydrazine hydrate (0.68 mol) with stirring, maintaining the temperature between 5°C and 10°C to ensure mono-substitution.[6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
Reaction Mechanism and Workflow
The nucleophilic aromatic substitution on dihalopyrimidines proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the electrophilic carbon atoms at the 4- or 6-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the halide leaving group is eliminated, restoring the aromaticity of the pyrimidine ring.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of 4,6-Difluoropyrimidine Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of pyrimidine derivatives, with a focus on their potential as anticancer agents and kinase inhibitors. While specific quantitative data for 4,6-difluoropyrimidine derivatives is limited in the public domain, this document summarizes the activities of structurally related pyrimidine compounds, offering a valuable reference for the evaluation and development of novel this compound-based therapeutics.
Comparison of Anticancer Activity of Pyrimidine Derivatives
The pyrimidine scaffold is a well-established pharmacophore in oncology. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines. This data provides a baseline for comparing the potential efficacy of novel this compound analogues.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Thiazolo[4,5-d]pyrimidine | C32 (Amelanotic Melanoma) | 24.4 | [1] |
| A375 (Melanotic Melanoma) | 25.4 | [1] | ||
| BZF 2 | 4,6-Pyrimidinediamine | H226 (NSCLC) | 2.11 | [2] |
| HCC827 GR (NSCLC) | 0.93 | [2] | ||
| 9k | 2,4-Diaminopyrimidine | A549 (Lung) | 2.14 | [2] |
| HCT-116 (Colon) | 3.59 | [2] | ||
| PC-3 (Prostate) | 5.52 | [2] | ||
| MCF-7 (Breast) | 3.69 | [2] | ||
| 13f | 2,4-Diaminopyrimidine | A549 (Lung) | 1.98 | [2] |
| HCT-116 (Colon) | 2.78 | [2] | ||
| PC-3 (Prostate) | 4.27 | [2] | ||
| MCF-7 (Breast) | 4.01 | [2] | ||
| Compound 5 | Pyridopyrimidine | HeLa (Cervical) | 9.27 | |
| MCF-7 (Breast) | 7.69 | |||
| HepG-2 (Hepatic) | 5.91 | |||
| Compound 10 | Pyridopyrimidine | HeLa (Cervical) | - | |
| MCF-7 (Breast) | - | |||
| HepG-2 (Hepatic) | - |
Kinase Inhibitory Activity of Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a frequently targeted cascade. The table below presents the kinase inhibitory activity of selected pyrimidine derivatives.
| Compound ID | Derivative Class | Target Kinase(s) | IC50 (nM) | Reference |
| BKM120 | 2-Aminopyrimidine | PI3Kγ | - | [3] |
| Compound 10b | Furo[2,3-d]pyrimidine | PI3Kα | 175 | [4] |
| PI3Kβ | 71 | [4] | ||
| AKT | 411 | [4] | ||
| Gedatolisib | PI3K/mTOR inhibitor | PI3Kα | 0.4 | [5] |
| PI3Kγ | 5.4 | [5] | ||
| Sorafenib | Multi-kinase inhibitor | Raf-1 | 6 | [] |
| B-Raf | 22 | [] | ||
| VEGFR-2 | 90 | [] | ||
| Dasatinib | Multi-kinase inhibitor | Abl | <1 | [] |
| Src | 0.8 | [] | ||
| c-Kit | 79 | [] |
Signaling Pathway Visualization
The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often targeted by pyrimidine-based kinase inhibitors.
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
a. Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
b. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
c. Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Luminescence-Based Kinase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of a specific kinase.
a. Principle: The assay measures the amount of ATP remaining in the reaction mixture after the kinase reaction. Kinase activity consumes ATP, so a lower ATP level corresponds to higher kinase activity. The remaining ATP is detected using a luciferase-luciferin reaction that produces a luminescent signal proportional to the ATP concentration.
b. Materials:
-
Purified target kinase (e.g., PI3K, Akt)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound derivative stock solution (in DMSO)
-
ATP detection reagent (containing luciferase and luciferin)
-
White, opaque 384-well plates
-
Luminometer
c. Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 1 µL) of the serially diluted this compound derivative into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in the assay buffer. Add this mixture to the wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ATP Detection: Add the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Signal Measurement: After a short incubation to stabilize the signal (e.g., 10 minutes), measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. The IC50 value can be determined from the dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the biological activity of novel chemical compounds.
Conclusion
The pyrimidine scaffold represents a highly versatile platform for the development of potent anticancer agents and kinase inhibitors. While this guide provides a comparative overview based on existing literature for various pyrimidine derivatives, further experimental investigation is required to elucidate the specific biological activities of this compound derivatives. The provided protocols and signaling pathway information serve as a foundational framework for initiating such studies. Researchers are encouraged to utilize these methodologies to screen and characterize novel this compound compounds to identify promising candidates for further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
Validating 4,6-Difluoropyrimidine: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic selection of synthetic building blocks is a critical determinant of success in small molecule synthesis. Among the privileged heterocyclic scaffolds, pyrimidines are foundational in a multitude of FDA-approved drugs.[1] This guide provides a comprehensive validation of 4,6-difluoropyrimidine as a versatile synthetic building block, offering an objective comparison of its performance against common alternatives, supported by experimental data and detailed protocols.
The utility of the this compound scaffold stems from the unique properties imparted by its fluorine substituents. The high electronegativity of fluorine atoms enhances the electrophilicity of the C4 and C6 positions, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity profile allows for the facile and often selective introduction of a wide range of functional groups, a cornerstone of modern medicinal chemistry.[2][3] Furthermore, the incorporation of fluorine can improve key drug-like properties such as metabolic stability and binding affinity.
Reactivity Profile and Comparison with Alternatives
The primary value of this compound lies in its predictable and efficient reactivity in SNAr reactions. The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of fluoride ions in this context, facilitates the displacement of one or both fluorine atoms with a variety of nucleophiles, including amines, alcohols, and thiols.[2][4]
Comparison with Key Pyrimidine Building Blocks
The choice of a di-substituted pyrimidine is dictated by the desired transformation, required reactivity, and cost-effectiveness. Below is a comparative analysis of this compound against its most common analogues.
| Building Block | Primary Application | Reactivity in SNAr | Advantages | Disadvantages |
| This compound | Sequential or symmetric SNAr reactions. | High | Excellent leaving groups; often allows for milder reaction conditions; introduces fluorine into the final product. | Higher cost compared to chlorinated analogues. |
| 4,6-Dichloropyrimidine | General SNAr and cross-coupling reactions. | High | Good leaving groups; highly versatile and well-established; lower cost.[4] | May require harsher conditions than difluoro-analogues for some transformations; less favorable metabolic profile in some cases.[4] |
| 4,6-Diethoxypyrimidine | Modulating ring electronics for reactions at other positions (e.g., C2, C5). | Low to Very Low | Electron-donating groups can influence regioselectivity at other sites. | Poor leaving groups, requiring forcing conditions for direct substitution.[4][5] |
Performance in Nucleophilic Aromatic Substitution (SNAr)
The most common application for both 4,6-difluoro- and 4,6-dichloropyrimidine is the SNAr reaction. While both are highly effective, the choice between them can influence reaction conditions and selectivity.
| Building Block | Nucleophile | Typical Reaction Conditions | Outcome & Typical Yield | Reference |
| This compound | Primary/Secondary Amine | DIPEA or K₂CO₃, Acetonitrile or DMF, Room Temp to 80 °C | Selective mono-substitution with controlled stoichiometry. Good to excellent yields. | [6] |
| 4,6-Dichloropyrimidine | Primary/Secondary Amine | DIPEA or K₂CO₃, DMF or Dioxane, 80 °C to 140 °C | Mono- and di-substitution products often observed. Requires careful control for selectivity. Moderate to good yields. | [7] |
The enhanced reactivity of the C-F bond in SNAr reactions can be attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, increasing the carbon's electrophilicity and making it more susceptible to nucleophilic attack.
Experimental Protocols
Detailed and reliable experimental procedures are crucial for validating a building block's utility.
Protocol 1: Mono-amination of this compound
This protocol describes a general procedure for the selective mono-substitution of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (or DMF)
-
Standard glassware for inert atmosphere reactions
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Nitrogen or Argon gas inlet
-
Condenser (if heating)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add DIPEA (1.5 eq) to the solution. DIPEA acts as a non-nucleophilic base to scavenge the hydrogen fluoride (HF) generated during the reaction.[6]
-
Slowly add the amine nucleophile (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating (e.g., to 60-80 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Partition the crude residue between dichloromethane (DCM) or ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-fluoropyrimidine derivative.
Protocol 2: Sequential Di-substitution
This protocol outlines a method to introduce two different nucleophiles onto the pyrimidine scaffold.
Procedure:
-
Perform Protocol 1 as described above using the first nucleophile (Nu1-H, 1.0 eq) to generate the mono-substituted intermediate, 4-(Nu1)-6-fluoropyrimidine. Purify this intermediate.
-
In a separate reaction, dissolve the purified 4-(Nu1)-6-fluoropyrimidine (1.0 eq) in a suitable solvent (e.g., DMF or Dioxane).
-
Add the second nucleophile (Nu2-H, 1.2-1.5 eq) and a suitable base (e.g., K₂CO₃ or NaH for alcohols/thiols).
-
Heat the reaction mixture (typically 80-120 °C) and monitor for the disappearance of the starting material. The second substitution is generally more difficult and requires more forcing conditions.
-
Perform an aqueous work-up and purification as described in Protocol 1 to isolate the final 4-(Nu1)-6-(Nu2)-pyrimidine product.
Visualizing Reaction Mechanisms and Workflows
Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.
Caption: A general experimental workflow for SNAr reactions on this compound.
Caption: A decision guide for selecting the appropriate pyrimidine building block.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
The Impact of 4,6-Difluoropyrimidine on Kinase Inhibitor Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the 4,6-difluoropyrimidine moiety has emerged as a critical structural motif in the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of this compound-containing kinase inhibitors against their non-fluorinated or otherwise halogenated counterparts, supported by experimental data, to elucidate the role of this privileged scaffold in enhancing therapeutic potential.
The pyrimidine ring is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors. The introduction of fluorine atoms at the 4 and 6 positions can profoundly influence the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These modifications can, in turn, enhance binding affinity to the target kinase, improve cell permeability, and reduce off-target effects, ultimately leading to superior efficacy.
Comparative Efficacy of 4,6-Disubstituted Pyrimidine Kinase Inhibitors
The true measure of the this compound scaffold's contribution to kinase inhibitor efficacy is revealed through direct comparison with analogs bearing different substituents at these key positions. The following tables summarize the inhibitory activities of various pyrimidine-based compounds against their target kinases, highlighting the impact of the 4,6-disubstitution pattern.
| Compound ID | 4-Substituent | 6-Substituent | Target Kinase | IC50 (nM) | Reference |
| Series 1: JAK3 Inhibitors | |||||
| T29 | Cl | Cl | JAK3 | - | [1] |
| 11e | NH₂ | NH₂ | JAK3 | 2.1 | [2] |
| Series 2: EGFR Inhibitors | |||||
| Compound 1 | Cl | Phenylamino | EGFR | 14.8 | [3] |
| Compound 14 | Methoxy | Phenylamino | EGFR | >10,000 (17% inhibition) | [3] |
| Series 3: MARK4 Inhibitors | |||||
| Compound 8 | Thiophenyl | Piperazinyl-SO₂-Aryl | MARK4 | 37.99 ± 0.62 µM | |
| Compound 9 | Thiophenyl | Piperazinyl-SO₂-Aryl | MARK4 | 12.98 ± 0.63 µM | |
| Compound 14 | Thiophenyl | Piperazinyl-SO₂-Aryl | MARK4 | 7.52 ± 0.33 µM |
Experimental Protocols
The determination of kinase inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are detailed protocols for common in vitro kinase inhibition assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades targeted by these inhibitors and the experimental process for their evaluation is crucial for a comprehensive understanding.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: JAK-STAT signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
Conclusion
The strategic incorporation of the this compound moiety represents a powerful approach in the design of novel kinase inhibitors. While direct head-to-head comparative data remains somewhat limited in publicly accessible literature, the available evidence suggests that this scaffold can significantly enhance inhibitory potency and selectivity. The unique electronic properties of the fluorine atoms can lead to more favorable interactions within the ATP-binding pocket of target kinases. Further systematic studies directly comparing 4,6-difluoro analogs with their non-fluorinated and other halogenated counterparts are warranted to fully delineate the structure-activity relationships and to guide the rational design of next-generation kinase inhibitors with improved therapeutic profiles.
References
- 1. Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
Assessing the Metabolic Stability of 4,6-Difluoropyrimidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,6-difluoropyrimidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. A critical determinant of the therapeutic success of these analogs is their metabolic stability, which dictates their pharmacokinetic profile and overall in vivo performance. This guide provides a comparative overview of the metabolic stability of a representative series of this compound analogs, supported by detailed experimental protocols and visualizations to aid in the design and evaluation of more robust drug candidates.
Comparative Metabolic Stability Data
The metabolic fate of a drug candidate is a crucial factor in its development. The following table summarizes the in vitro metabolic stability of a hypothetical series of this compound analogs in human liver microsomes (HLM). This illustrative data highlights the impact of structural modifications on metabolic clearance. The primary routes of metabolism for many fluorinated pyrimidines involve oxidation by cytochrome P450 (CYP) enzymes and degradation by enzymes such as dihydropyrimidine dehydrogenase (DPD).[1][2] A longer half-life (t½) and lower intrinsic clearance (CLint) are generally indicative of greater metabolic stability.[3]
| Compound ID | R1-Substituent | R2-Substituent | t½ (min) | CLint (µL/min/mg protein) |
| DFP-1 | -H | -Phenyl | 18 | 42.5 |
| DFP-2 | -CH₃ | -Phenyl | 25 | 30.8 |
| DFP-3 | -H | -(4-fluorophenyl) | 22 | 35.1 |
| DFP-4 | -H | -(4-methoxyphenyl) | 12 | 64.2 |
| DFP-5 | -CF₃ | -Phenyl | 45 | 17.1 |
| DFP-6 | -H | -Cyclohexyl | 38 | 20.3 |
Discussion of Structure-Metabolism Relationships:
-
Steric Hindrance: The introduction of a methyl group at the R1 position (DFP-2) provides steric shielding, which can hinder enzyme binding and thus slightly improve metabolic stability compared to the unsubstituted analog (DFP-1).
-
Electronic Effects: Substitution on the phenyl ring at the R2 position significantly impacts metabolism. The electron-donating methoxy group in DFP-4 likely increases the electron density of the aromatic ring, making it more susceptible to oxidative metabolism by CYPs, resulting in lower stability. Conversely, the electron-withdrawing fluorine atom in DFP-3 offers a modest improvement in stability.
-
Metabolic Blocking: The trifluoromethyl group (DFP-5) at the R1 position can act as a metabolic blocker, significantly enhancing stability by preventing oxidation at that site.
-
Lipophilicity and Ring System: Replacing the aromatic phenyl ring with a saturated cyclohexyl ring (DFP-6) can alter the lipophilicity and binding affinity for metabolic enzymes, in this case leading to improved stability.
Experimental Protocols
A detailed methodology for assessing the metabolic stability of the this compound analogs is provided below. The liver microsomal stability assay is a standard in vitro method to evaluate Phase I metabolism.[4][5]
Liver Microsomal Stability Assay
1. Objective: To determine the in vitro metabolic stability of this compound analogs by measuring the rate of their disappearance when incubated with human liver microsomes.
2. Materials:
-
Test compounds (this compound analogs)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
Positive control compounds with known metabolic profiles (e.g., verapamil, testosterone)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
3. Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).
-
Dilute the stock solutions to the desired starting concentration (e.g., 1 µM) in phosphate buffer.[3]
-
Thaw the human liver microsomes on ice and dilute to the final working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[7]
-
-
Incubation:
-
Add the diluted HLM solution to the wells of a 96-well plate or microcentrifuge tubes.
-
Add the diluted test compound or control compound to the wells.
-
Pre-incubate the mixture at 37°C for approximately 5-10 minutes with gentle shaking.[8]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[9]
-
Incubate the plate at 37°C with shaking.
-
-
Sampling and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), collect aliquots from the incubation mixture.[7]
-
Terminate the reaction by adding a quenching solution, typically 3 volumes of ice-cold acetonitrile containing an internal standard.[6] The 0-minute time point is collected immediately after the addition of the NADPH system.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples at high speed (e.g., 5500 rpm for 5 minutes) to precipitate the microsomal proteins.[6]
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression of the initial linear portion of the curve.
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein) [8]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the liver microsomal stability assay.
Caption: Workflow for the in vitro liver microsomal stability assay.
Generalized Metabolic Pathways of Fluoropyrimidines
This diagram outlines the principal metabolic transformations that fluoropyrimidine analogs may undergo. The primary routes involve Phase I oxidation and catabolism, followed by potential Phase II conjugation.
Caption: Generalized metabolic pathways for fluoropyrimidine analogs.
References
- 1. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
A Comparative Guide to Cytotoxicity Assays for Novel 4,6-Difluoropyrimidine Compounds
For researchers and scientists engaged in the discovery and development of novel anticancer agents, particularly 4,6-difluoropyrimidine derivatives, a thorough understanding and selection of appropriate cytotoxicity assays are paramount. This guide provides a comparative overview of commonly employed in vitro assays to evaluate the cytotoxic potential of these compounds. Detailed experimental protocols, comparative data from related pyrimidine derivatives, and visualizations of key cellular pathways and workflows are presented to aid in experimental design and data interpretation.
The induction of apoptosis is a key mechanism for many anticancer therapies, and determining the effective concentration of a novel agent to induce this programmed cell death is a critical step in preclinical drug development.[1] Cytotoxicity assays are fundamental in the early stages of drug discovery to identify compounds capable of inducing cell death.[2]
Comparison of Common Cytotoxicity Assays
Several assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay depends on the specific research question, the expected mechanism of cell death, and the throughput requirements. The most common methods include the MTT, LDH, and apoptosis-based assays.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][4] | Cell viability and metabolic activity.[4] | Well-established, cost-effective, high-throughput.[5] | Indirect measure of cell number, can be affected by metabolic changes. |
| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[6][7][8] | Cell membrane integrity and necrosis.[8][9] | Non-radioactive, sensitive, suitable for high-throughput screening.[7][8] | Less sensitive for apoptosis, LDH in serum can cause background.[10] |
| Apoptosis Assays (e.g., Annexin V/PI) | Detection of phosphatidylserine externalization (Annexin V) and membrane integrity (Propidium Iodide).[1] | Early and late-stage apoptosis, and necrosis.[1][2] | Distinguishes between different modes of cell death.[11] | More complex, lower throughput than viability assays.[11] |
Experimental Data: Cytotoxicity of Novel Pyrimidine Derivatives
While specific data for novel this compound compounds is proprietary or not widely published, the following table summarizes the cytotoxic activity (IC50 values) of other novel pyrimidine derivatives against various cancer cell lines, providing a benchmark for comparison. The IC50 value represents the concentration of a drug required for 50% inhibition of cell growth in vitro.[1]
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Pyrimidine Derivative (5d) | KM12 (Colon) | Not Specified | 1.73 | 5-Fluorouracil | 12.26 | [12] |
| Pyrimidine Derivative (7c) | KM12 (Colon) | Not Specified | 1.21 | 5-Fluorouracil | 12.26 | [12] |
| Pyrimidine-5-carbonitrile (11e) | HCT-116 (Colon) | MTT | 1.14 | Sorafenib | 8.96 | [13] |
| Pyrimidine-5-carbonitrile (11e) | MCF-7 (Breast) | MTT | 1.54 | Sorafenib | 11.83 | [13] |
| Pyrimidine Derivative (2d) | A549 (Lung) | MTT | Strong cytotoxicity at 50 µM | Not Specified | - | [14] |
Detailed Experimental Protocols
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel this compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours.[3][15]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][16]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[4][15]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light, allowing formazan crystals to form.[3]
-
Solubilization: Carefully remove the MTT-containing medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[3][16]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3][4] A reference wavelength of >650 nm can be used for background subtraction.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
LDH Cytotoxicity Assay
The LDH assay quantifies lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel this compound compounds
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).[2] Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]
-
Supernatant Transfer: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[2]
-
LDH Reaction: Add the LDH reaction mixture (e.g., 50 µL) to each well containing the supernatant.[2]
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[2][10]
-
Stop Reaction: Add the stop solution (e.g., 50 µL) to each well.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10] A reference wavelength (e.g., 680 nm) can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Caption: Workflow of the LDH cytotoxicity assay.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel this compound compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for a specified time (e.g., 48 hours).[2]
-
Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.[2]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[2]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[2]
-
Analysis: Analyze the stained cells by flow cytometry.[2]
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Signaling Pathways in Cancer and Potential Targets for this compound Compounds
Many anticancer agents exert their effects by modulating key signaling pathways that are often dysregulated in cancer.[2] While the specific pathways affected by novel this compound compounds need to be elucidated experimentally, common targets for pyrimidine-based inhibitors include pathways involved in cell cycle regulation, proliferation, and apoptosis.[15] Below is a generalized diagram of a signaling pathway often implicated in cancer.
Caption: A simplified diagram of intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro investigation of novel cytotoxic pyrimidine and pyrazolopyrimidne derivatives showing apoptotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Battle: Unveiling the Most Efficient Synthesis of 4,6-Difluoropyrimidine and Its Analogues
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of key molecular scaffolds is paramount. 4,6-Difluoropyrimidine and its analogues are crucial building blocks in a variety of pharmacologically active compounds. This comparative guide provides an in-depth analysis of the primary synthetic routes to these important molecules, offering a head-to-head comparison of their efficiency, supported by experimental data and detailed protocols.
The quest for novel therapeutics often hinges on the ability to rapidly and cost-effectively produce core chemical structures. Fluorinated pyrimidines, in particular, have garnered significant attention due to the unique properties imparted by the fluorine atoms, such as enhanced metabolic stability and binding affinity. This guide will dissect the most common strategies for the synthesis of this compound and its derivatives, focusing on quantitative metrics to inform methodological choices in a research and development setting.
At a Glance: Comparing the Synthetic Routes
Three primary strategies dominate the landscape of this compound synthesis:
-
Nucleophilic Aromatic Substitution (SNA r) via Dichloropyrimidine Intermediate: This is the most established and widely reported method, typically involving the conversion of a dihydroxy- or diaminopyrimidine to a dichloropyrimidine, followed by fluorination.
-
The Balz-Schiemann Reaction: A classic method for introducing fluorine onto an aromatic ring, this route utilizes a diaminopyrimidine precursor.
-
Direct C-H Fluorination: A more modern approach that aims to directly replace C-H bonds with C-F bonds, potentially offering a more streamlined synthesis.
The following sections will delve into the experimental details of each route, presenting a comparative analysis of their efficiencies.
Route 1: The Workhorse - Nucleophilic Aromatic Substitution
This well-trodden path to 4,6-difluoropyrimidines and their analogues typically proceeds in a two-step sequence from a readily available precursor like 4,6-dihydroxypyrimidine. The overall transformation is depicted below.
Step 1: Synthesis of the 4,6-Dichloropyrimidine Intermediate
The critical first step is the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is typically achieved using a strong chlorinating agent.
Experimental Protocol: Chlorination of 4,6-Dihydroxypyrimidine
A mixture of 4,6-dihydroxypyrimidine (1.0 eq) and phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is heated at reflux (around 110 °C) for several hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 4,6-dichloropyrimidine. The product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or sublimation.
Step 2: Fluorination of 4,6-Dichloropyrimidine
The final and crucial step is the displacement of the chlorine atoms with fluorine. Various fluoride sources can be employed for this transformation.
Experimental Protocol: Fluorination using Potassium Fluoride (KF)
4,6-Dichloropyrimidine (1.0 eq) is heated with an excess of anhydrous potassium fluoride (2.5-4.0 eq) in a high-boiling polar aprotic solvent such as sulfolane or N,N-dimethylformamide (DMF). The reaction temperature is typically maintained between 150-200 °C for several hours. The reaction is monitored by GC-MS. After completion, the reaction mixture is cooled and the product is isolated by distillation or extraction.
A detailed synthesis of a 2-ethoxy analogue, 2-ethoxy-4,6-difluoropyrimidine, provides valuable insight into the efficiency of this route. The synthesis starts from urea and proceeds through 2-ethoxy-4,6-dihydroxypyrimidine and 2-ethoxy-4,6-dichloropyrimidine intermediates.
| Step | Reactants | Reagents/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Isourea Formation | Urea, Diethyl Sulfate | Organic Solvent | 60-120 | - | >85 | - |
| 2. Cyclization | O-Ethylisourea Sulfate, Diethyl Malonate | Methanol, Sodium Methoxide | 60-150 | - | 88.7 | 99.4 |
| 3. Chlorination | 2-Ethoxy-4,6-dihydroxypyrimidine | POCl₃, Triethylamine, 1,2-Dichloroethane | 85 | 3 | 90.7 | 98.7 |
| 4. Fluorination | 2-Ethoxy-4,6-dichloropyrimidine | Anhydrous KF, Sulfolane | 160 | 3 | 82.7 | 99.1 |
| Overall | Urea | ~61 |
Table 1. Summary of the multi-step synthesis of 2-ethoxy-4,6-difluoropyrimidine.[1]
Route 2: The Classic - Balz-Schiemann Reaction
The Balz-Schiemann reaction offers an alternative pathway, starting from a diaminopyrimidine precursor. This method involves the formation of a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.
Experimental Protocol: Balz-Schiemann Reaction of 4,6-Diaminopyrimidine
4,6-Diaminopyrimidine is dissolved in an aqueous solution of fluoroboric acid (HBF₄). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature. The resulting bis(diazonium) tetrafluoroborate salt precipitates and is collected by filtration. The isolated salt is then carefully heated, often in an inert solvent, to induce decomposition, yielding this compound.
While a classic and reliable method for many aromatic fluorinations, the Balz-Schiemann reaction can present challenges, including the handling of potentially unstable diazonium salts and the need for careful temperature control during decomposition. Quantitative data for the synthesis of this compound via this route is less commonly reported in recent literature compared to the SNA r approach.
Route 3: The Modern Approach - Direct C-H Fluorination
Direct C-H fluorination represents a more atom-economical and potentially shorter synthetic route. This strategy aims to directly replace C-H bonds at the 4 and 6 positions of the pyrimidine ring with fluorine atoms using a powerful fluorinating agent.
Experimental Protocol: Direct C-H Fluorination using Selectfluor™
To a solution of the pyrimidine substrate in a suitable solvent (e.g., acetonitrile), an electrophilic fluorinating agent such as Selectfluor™ (F-TEDA-BF₄) is added. The reaction may be performed at room temperature or with heating, and often in the presence of a catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified using standard techniques.
While conceptually elegant, direct C-H fluorination of pyrimidines can suffer from challenges related to regioselectivity and the reactivity of the substrate. For unsubstituted pyrimidine, achieving selective difluorination at the 4 and 6 positions can be difficult, often leading to a mixture of products. However, for certain substituted pyrimidines, this method can be highly effective. For instance, a highly efficient fluorination of 4,6-disubstituted aminopyrimidines using N-Fluorobenzenesulfonimide (NFSI) has been reported, proceeding in good to excellent yields.
Head-to-Head Comparison of Efficiency
| Synthetic Route | Key Advantages | Key Disadvantages | Typical Overall Yield |
| Nucleophilic Aromatic Substitution | Well-established, reliable, high yields for individual steps, applicable to a wide range of analogues. | Multi-step process, requires harsh reagents (e.g., POCl₃), high temperatures. | Good to Excellent (~60% for analogues) |
| Balz-Schiemann Reaction | Classic method, can be effective for specific substrates. | Potentially hazardous diazonium intermediates, may require careful optimization. | Moderate to Good (Variable) |
| Direct C-H Fluorination | Potentially shorter route, atom-economical. | Challenges with regioselectivity for unsubstituted pyrimidines, may require specific directing groups. | Good to Excellent (for specific substituted analogues) |
Table 2. Comparative overview of the synthetic routes to this compound and its analogues.
Conclusion
The synthesis of this compound and its analogues can be approached through several distinct strategies, each with its own set of advantages and challenges.
-
For the reliable, large-scale production of a wide variety of this compound analogues, the nucleophilic aromatic substitution route via a dichloropyrimidine intermediate remains the most robust and well-documented method, with consistently high yields for each step.
-
The Balz-Schiemann reaction provides a viable alternative, particularly when the corresponding diaminopyrimidine is readily available.
-
Direct C-H fluorination is a promising modern approach that offers the potential for more efficient syntheses, especially for specifically substituted pyrimidines where regioselectivity can be controlled.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the required scale of the synthesis, and the safety considerations of the laboratory. This comparative guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of these valuable fluorinated building blocks.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4,6-Disubstituted Pyrimidine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4,6-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of potent and selective kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4,6-disubstituted pyrimidine derivatives targeting key kinases implicated in oncogenesis: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Microtubule Affinity-Regulating Kinase 4 (MARK4). The data presented herein is compiled from recent studies and aims to facilitate the rational design of next-generation kinase inhibitors.
EGFR/FGFR Dual Inhibition by 4,6-Pyrimidinediamine Derivatives
A series of 4,6-pyrimidinediamine derivatives have been investigated as dual inhibitors of both EGFR and Fibroblast Growth Factor Receptor (FGFR). Activating the FGF2-FGFR1 autocrine pathway has been shown to reduce the sensitivity of non-small cell lung cancer (NSCLC) cells to EGFR inhibitors. Therefore, the development of dual-targeting agents is a promising strategy to overcome this resistance mechanism.[1]
The following table summarizes the in vitro inhibitory activity of selected 4,6-pyrimidinediamine derivatives against EGFR, FGFR1, and various cancer cell lines.
| Compound | R1 | R2 | EGFR IC50 (µM) | FGFR1 IC50 (µM) | H226 Cell Line IC50 (µM) | HCC827 GR Cell Line IC50 (µM) |
| BZF 2 | 3-ethynylphenyl | 4-(4-methylpiperazin-1-yl)phenyl | Not Reported | Not Reported | 2.11 | 0.93 |
| Gefitinib | - | - | Not Reported | Not Reported | >10 | >10 |
Data extracted from a study on dual EGFR/FGFR inhibitors.[1]
SAR Insights: The compound BZF 2 demonstrated significant inhibitory activity against NSCLC cell lines with an FGF2-FGFR1 autocrine loop, highlighting the potential of the 4,6-pyrimidinediamine scaffold in designing effective dual inhibitors.[1]
MARK4 Inhibition by 4,6-Disubstituted Pyrimidine Derivatives
Microtubule Affinity-Regulating Kinase 4 (MARK4) is implicated in the pathology of neurodegenerative disorders such as Alzheimer's disease. A series of 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives have been synthesized and evaluated as MARK4 inhibitors.[2][3][4]
The table below presents the in vitro inhibitory activity (IC50) of synthesized compounds against the MARK4 enzyme.
| Compound | Ar | IC50 (µM) |
| 8 | Phenyl | 5.23 |
| 9 | 4-Methylphenyl | 3.21 |
| 10 | 4-Fluorophenyl | 4.87 |
| 11 | 4-Chlorophenyl | 4.13 |
| 12 | 4-Bromophenyl | 3.89 |
| 13 | Morpholin-4-yl | 6.15 |
| 14 | Naphthalen-1-yl | 3.54 |
Data obtained from an ATPase inhibition assay against the MARK4 enzyme.[2][3][4]
SAR Insights: The in-vitro screening of these compounds revealed that substitutions on the arylsulfonyl moiety significantly influence the inhibitory activity against MARK4. The presence of a methyl group at the 4-position of the phenyl ring (compound 9 ) resulted in the most potent inhibition in this series.[2][3][4]
Experimental Protocols
General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives
A common synthetic route for the preparation of 4,6-disubstituted pyrimidines involves a multi-step process. For the MARK4 inhibitors, the synthesis started with a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and Boc-protected piperazine. This was followed by a Suzuki-Miyaura coupling with 3-thienylboronic acid. After deprotection of the Boc group, the final derivatives were obtained by reacting the intermediate with various arylsulfonyl chlorides.[2][3][4]
Caption: General synthetic workflow for 4,6-disubstituted pyrimidine derivatives.
In Vitro Kinase Inhibition Assay (MARK4)
The inhibitory activity of the synthesized compounds against MARK4 was determined using an ATPase inhibition assay.[2][3][4]
-
Reagents and Materials : Recombinant MARK4 enzyme, ATP, assay buffer, and test compounds.
-
Procedure :
-
The MARK4 enzyme was incubated with the test compounds at varying concentrations in the assay buffer.
-
The kinase reaction was initiated by the addition of ATP.
-
The amount of ADP produced, which is proportional to the enzyme activity, was measured using a commercially available kinase assay kit.
-
The luminescence or fluorescence signal was recorded using a plate reader.
-
-
Data Analysis : The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Signaling Pathways
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common driver of tumorigenesis.[5][6][7][8][9]
Caption: Simplified EGFR signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[10][11][12][13][14] Upon activation by receptor tyrosine kinases (like EGFR), PI3K phosphorylates PIP2 to generate PIP3, which in turn activates AKT. Activated AKT phosphorylates a range of downstream targets, including mTOR, leading to the regulation of various cellular processes.[10][11][12][13][14]
Caption: The PI3K/AKT/mTOR signaling cascade.
References
- 1. Discovery of 4,6-pyrimidinediamine derivatives as novel dual EGFR/FGFR inhibitors aimed EGFR/FGFR1-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 3. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. m.youtube.com [m.youtube.com]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Confirming the Structure of 4,6-Difluoropyrimidine Products
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical step. This guide provides an objective comparison of key analytical methods for elucidating the structure of 4,6-difluoropyrimidine products, supported by experimental data and detailed protocols. The synergistic use of these techniques ensures an unambiguous structural assignment, which is fundamental for advancing research and development.
The primary methods for the structural confirmation of fluorinated pyrimidines include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecular architecture.
Comparative Analysis of Key Analytical Methods
The selection of an analytical method often depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the performance and utility of the most common techniques.
| Analytical Technique | Information Provided | Sample Requirements | Destructive? | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), and fluorine environment (¹⁹F).[1] | Solution (5-10 mg in deuterated solvent) | No | Provides unambiguous information on the chemical environment of individual atoms and their connectivity. | Requires soluble sample; sensitivity can be low for certain nuclei. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS); structural fragments.[1] | Solid or solution (µg to ng) | Yes | Extremely high sensitivity; provides definitive molecular weight.[2] | Isomers may not be distinguishable; extensive fragmentation can complicate interpretation. |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, and absolute configuration in the solid state.[3][4] | Single, high-quality crystal (0.1-0.5 mm) | No | Provides the definitive, unambiguous 3D structure of a molecule.[5] | Growing suitable crystals can be a major bottleneck and is not always possible.[5][6] |
| FTIR Spectroscopy | Presence or absence of specific functional groups based on vibrational frequencies.[1][7] | Solid, liquid, or gas (mg) | No | Fast, simple, and non-destructive; excellent for identifying key functional groups.[7][8] | Provides limited information on the overall molecular skeleton; complex spectra can be difficult to interpret. |
In-Depth Analysis and Experimental Protocols
A multi-faceted approach, leveraging the strengths of each technique, is the most robust strategy for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation in solution. For this compound derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The protons on the pyrimidine ring will show characteristic chemical shifts and coupling to adjacent fluorine atoms. For a similar compound, 4,6-dichloropyrimidine, the protons at the C2 and C5 positions appear at approximately 8.82 ppm and 7.46 ppm, respectively.[9][10]
-
¹³C NMR: Reveals the number of unique carbon environments. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment. The presence of distinct fluorine signals and their coupling to nearby protons confirms the substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound product in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm for ¹H and ¹³C).[11]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[1][11]
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[11]
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
2D NMR (Optional): For complex structures, acquire 2D spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) to establish full connectivity.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the spectra using the TMS signal. Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.[11]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.
-
Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak, which corresponds to the molecular weight of the compound. For this compound, this would be observed at an m/z value corresponding to its molecular formula (C₄H₂F₂N₂). The NIST WebBook provides mass spectrum data for this compound.[12][13]
-
Fragmentation Pattern: The way the molecule breaks apart upon ionization can provide clues about its structure. The fragmentation of the pyrimidine ring and the loss of fluorine atoms or other substituents can be diagnostic.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.[11]
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a soft method suitable for obtaining the molecular ion, while electron ionization (EI) causes more fragmentation, which can be useful for structural analysis.[11]
-
Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a suitable m/z range. For HRMS, use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.
-
Data Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. For HRMS data, use the accurate mass to determine the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.[3] It is the gold standard for absolute structure confirmation.[5]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of the this compound product suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling crystallization from various solvents.[4][14]
-
Data Collection: Mount a suitable crystal on a goniometer in the X-ray diffractometer.[4] Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[3]
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or other algorithms to generate an initial electron density map.[6] Refine the structural model against the experimental data to optimize the atomic positions, bond lengths, and angles.[14]
-
Data Analysis: Analyze the final refined structure to determine the precise molecular geometry and packing in the crystal lattice.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid method used to identify the functional groups present in a molecule.[7] For this compound derivatives, FTIR is useful for confirming the presence of the pyrimidine core and any substituents.
-
Characteristic Bands: Look for characteristic absorption bands corresponding to C-F stretching, C=N and C=C stretching of the aromatic ring, and vibrations associated with any other functional groups on the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare the sample using an appropriate method. For solid samples, this is typically done by creating a KBr pellet (mixing a small amount of sample with dry KBr and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Data Acquisition: Place the sample in the FTIR spectrometer.[1] Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.[8]
-
Data Analysis: The instrument software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the major absorption bands and assign them to specific functional groups by comparing their positions to correlation charts.
Workflow and Data Synergy
The most effective approach to structural confirmation involves a logical workflow where the techniques complement each other. The following diagrams illustrate this process.
Caption: Logical workflow for the structural confirmation of this compound products.
Caption: Complementary nature of data from different analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pyrimidine,4,6-difluoro- [webbook.nist.gov]
- 13. Pyrimidine,4,6-difluoro- [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
The Synthetic Chemist's Guide to Fluorinated Pyrimidines: A Cost-Effectiveness Comparison
For researchers, scientists, and drug development professionals, the selection of a synthetic route for fluorinated pyrimidines is a critical decision impacting both research timelines and budgets. This guide provides an objective comparison of the synthesis of three key fluorinated pyrimidines: 5-Fluorouracil (5-FU), Capecitabine, and Trifluridine, with a focus on cost-effectiveness, supported by experimental data and detailed methodologies.
Fluorinated pyrimidines are a cornerstone of chemotherapy, and their efficient synthesis is a subject of ongoing research and industrial importance. This comparison delves into common and effective synthetic strategies for 5-FU, the widely used anti-cancer drug; Capecitabine, its oral prodrug; and Trifluridine, another key antiviral and anticancer agent. The analysis focuses on key metrics including the cost of starting materials, overall yield, purity of the final product, and reaction time.
Comparative Analysis of Synthetic Routes
The cost-effectiveness of a synthetic route is a multifactorial assessment. It is not solely determined by the cost of raw materials but is also heavily influenced by the number of steps, the complexity of the reactions, the yield and purity of the final product, and the cost and safety of the reagents and solvents used. Below is a summary of representative synthetic approaches for 5-Fluorouracil, Capecitabine, and Trifluridine, with quantitative data to facilitate comparison.
| Parameter | 5-Fluorouracil (Direct Fluorination) | Capecitabine (from D-Ribose) | Trifluridine (from 2'-Deoxyuridine) |
| Primary Starting Materials | Uracil, Fluorine Gas | D-Ribose, 5-Fluorocytosine | 2'-Deoxyuridine, Sodium Trifluoromethanesulfinate |
| Key Reagents | Trifluoroacetic Acid | Hexamethyldisilazane, n-Pentyl Chloroformate | tert-Butyl Hydroperoxide |
| Overall Yield | ~87-89%[1] | ~25-30%[2][3] | ~92-94%[4] |
| Purity | >98%[1] | >99% (pharmaceutical grade) | ~96-97%[1][4] |
| Estimated Cost of Starting Materials per kg of Product * | ~$50 - $100 | ~$150 - $250 | ~$300 - $450 |
| Key Advantages | High yield, direct route | Utilizes readily available starting materials | High yield, relatively simple procedure |
| Key Disadvantages | Use of highly toxic and corrosive fluorine gas | Multi-step synthesis with moderate overall yield | Higher cost of starting materials and reagents |
*Estimated costs are based on publicly available bulk pricing for starting materials and reagents and are subject to market fluctuations. These estimations do not include costs for solvents, energy, labor, or purification.
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing and evaluating synthetic methods. Below are representative procedures for the synthesis of 5-Fluorouracil, Capecitabine, and Trifluridine.
Synthesis of 5-Fluorouracil via Direct Fluorination
This method involves the direct fluorination of uracil using elemental fluorine.
Materials:
-
Uracil
-
Trifluoroacetic Acid (TFA)
-
Fluorine gas (diluted with an inert gas, e.g., Nitrogen)
-
Anhydrous Hydrofluoric Acid (optional, as solvent)
Procedure:
-
A solution of uracil in a suitable solvent (e.g., trifluoroacetic acid or anhydrous hydrofluoric acid) is prepared in a specialized microchannel reactor.
-
The reactor is cooled to a low temperature, typically between -10°C and 0°C.
-
A diluted mixture of fluorine gas in nitrogen is introduced into the reactor at a controlled rate.[1]
-
The reaction is continuously monitored for the consumption of uracil.
-
Upon completion, the reaction mixture is quenched, and the crude product is separated.
-
The crude 5-fluorouracil is then purified by recrystallization to yield a high-purity product.[1]
Synthesis of Capecitabine from D-Ribose
A multi-step synthesis starting from the readily available sugar, D-ribose.[2]
Materials:
-
D-Ribose
-
5-Fluorocytosine
-
Hexamethyldisilazane (HMDS)
-
n-Pentyl Chloroformate
-
Various protecting group reagents and solvents
Procedure:
-
D-ribose is converted to 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose through a series of protection, reduction, and acetylation steps.[2]
-
5-Fluorocytosine is silylated using hexamethyldisilazane to increase its reactivity.
-
The silylated 5-fluorocytosine is then coupled with the protected ribose derivative (1,2,3-tri-O-acetyl-5-deoxy-β-D-ribose) in the presence of a Lewis acid catalyst.
-
The resulting intermediate is then reacted with n-pentyl chloroformate.
-
Finally, the protecting groups are removed to yield capecitabine, which is then purified by crystallization.[2]
Synthesis of Trifluridine from 2'-Deoxyuridine
This process utilizes a trifluoromethylating agent to introduce the CF3 group onto the pyrimidine ring.[4]
Materials:
-
2'-Deoxyuridine
-
Sodium Trifluoromethanesulfinate (CF3SO2Na)
-
tert-Butyl Hydroperoxide (t-BuOOH)
-
Water
Procedure:
-
2'-Deoxyuridine and sodium trifluoromethanesulfinate are dissolved in purified water in a reaction vessel.[4]
-
The mixture is cooled to a low temperature (around -3°C to 5°C) under a nitrogen atmosphere.
-
tert-Butyl hydroperoxide is added dropwise to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is heated to around 60-65°C and stirred for several hours.[4]
-
Upon completion of the reaction, the mixture is cooled, and the crude trifluridine is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined and concentrated to yield the crude product, which is then purified by recrystallization to obtain high-purity trifluridine.[4]
Visualization of Synthetic Pathways and Cost Factors
To better understand the synthetic processes and the factors influencing their cost-effectiveness, the following diagrams are provided.
Caption: Simplified workflows for the synthesis of 5-FU, Capecitabine, and Trifluridine.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,6-Difluoropyrimidine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like 4,6-Difluoropyrimidine are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plans for this compound, establishing a foundation of trust and value in laboratory safety and chemical handling.
Immediate Safety and Hazard Profile
Key Assumed Hazards: Based on analogous compounds, this compound is likely to be:
-
Acutely Toxic: Harmful or fatal if swallowed, in contact with skin, or if inhaled.[1]
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[1][2]
-
Irritant: May cause respiratory irritation.
-
Sensitizer: May cause an allergic skin reaction.[1]
Quantitative Hazard Summary of Analogous Fluorinated Pyrimidines
For a clearer understanding of the potential risks, the following table summarizes the GHS hazard classifications for similar compounds. This data should be used as a precautionary guide in the absence of specific information for this compound.
| Hazard Classification | 2-Ethoxy-4,6-difluoropyrimidine[1] | 4,6-Dichloropyrimidine[2] |
| Acute Toxicity, Oral | Category 3 | Category 4 |
| Acute Toxicity, Dermal | Category 2 | Category 4 |
| Acute Toxicity, Inhalation | Category 2 | Category 4 |
| Skin Corrosion/Irritation | Category 1C | Category 1 |
| Serious Eye Damage/Irritation | Category 1 | Category 1 |
| Skin Sensitization | Category 1 | Category 1 |
| Specific target organ toxicity (single exposure) | - | Category 3 (Respiratory system) |
Operational Plan: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is non-negotiable when handling this compound.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure an eyewash station and safety shower are immediately accessible.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[4]
-
Hand Protection: Use chemically resistant gloves, such as neoprene or butyl rubber. Consider double-gloving for added protection.[3]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.[3]
Safe Handling Practices:
-
Avoid creating dust or aerosols.
-
Do not work with this compound alone.[5]
-
Wash hands thoroughly after handling.
Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be managed as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[6]
Step 1: Waste Collection
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-on cap for collecting this compound waste. The original manufacturer's container is often a suitable option for unused product.[7]
-
Compatibility: Ensure the waste container is compatible with fluorinated organic compounds. High-density polyethylene (HDPE) is generally a good choice.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible materials can lead to dangerous reactions. Store separately from acids and bases.[8]
Step 2: Labeling
-
Hazardous Waste Label: Immediately affix a hazardous waste label to the container.
-
Complete Information: Fill out the label completely, including:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Corrosive)
-
The accumulation start date (the date the first drop of waste enters the container)
-
The name of the principal investigator or laboratory contact
-
Step 3: Storage
-
Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak. The secondary container must be able to hold at least 110% of the volume of the primary container.[7]
-
Ventilation: The storage area should be well-ventilated.
Step 4: Final Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is full or has reached the storage time limit set by your institution (typically 90 days), contact your institution's EHS or hazardous waste management department to arrange for pickup.[7]
-
Professional Disposal: The waste will be transported by trained professionals to a licensed hazardous waste disposal facility, likely for high-temperature incineration.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is crucial.
For a Minor Spill (manageable by trained lab personnel):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If necessary, evacuate the immediate area.
-
Don PPE: Put on the appropriate PPE as described above.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like sand, earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[9] For solid spills, carefully sweep the material to avoid creating dust.
-
Cleanup: Use a chemical spill kit to absorb the material. Place the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (consult your institution's safety protocols) followed by soap and water.
-
Label and Dispose: Label the container with the cleanup debris as hazardous waste and arrange for its disposal through your EHS department.
For a Major Spill (large volume, unknown substance, or beyond the comfort level of lab personnel):
-
Evacuate: Evacuate the laboratory immediately and close the doors.
-
Alert Authorities: Notify your institution's emergency response team or EHS from a safe location.
-
Provide Information: Be prepared to provide details about the spilled chemical and its location.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. zjwintime.com [zjwintime.com]
- 4. safety.duke.edu [safety.duke.edu]
- 5. benchchem.com [benchchem.com]
- 6. acs.org [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. jk-sci.com [jk-sci.com]
- 10. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Operational Guide for Handling 4,6-Difluoropyrimidine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4,6-Difluoropyrimidine in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data of structurally similar compounds, including other fluorinated and chlorinated pyrimidines, and general best practices for handling hazardous chemicals.
I. Hazard Summary and Immediate Precautions
Based on data from similar compounds like 2-Ethoxy-4,6-difluoropyrimidine and 4,6-Dichloropyrimidine, this compound should be handled as a hazardous substance with the potential for severe health effects.
Potential Hazards:
-
Acute Toxicity: May be harmful or fatal if swallowed, inhaled, or in contact with skin.[1][2]
-
Skin and Eye Damage: Can cause severe skin burns and serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Allergic Reaction: May cause an allergic skin reaction.[1]
Immediate Actions:
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek immediate medical attention.[5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][5]
-
In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Protection Level | Required PPE | When to Use |
| Standard Handling (in a fume hood) | - Chemical-resistant gloves (e.g., Nitrile) - Laboratory coat - Safety glasses with side shields or chemical splash goggles | For all routine procedures involving small quantities in a certified chemical fume hood. |
| Increased Risk (e.g., potential for splashing, handling larger quantities) | - Chemical splash goggles and a face shield - Chemical-resistant gloves (consider double gloving) - Chemical-resistant apron over a lab coat - Closed-toe shoes | When there is a risk of splashing, handling larger volumes, or working outside of a fume hood with appropriate ventilation.[6] |
| Spill or Emergency Response | - Full-face respirator with appropriate cartridges - Chemical-resistant suit - Heavy-duty chemical-resistant gloves - Chemical-resistant boots | For cleaning up spills or in emergency situations with a high risk of exposure. |
Glove Selection: Disposable nitrile gloves generally offer good short-term protection against a variety of chemicals.[6] For prolonged contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for any signs of degradation before use and change them immediately upon contamination.[6]
III. Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
- All work with solid or solutions of this compound must be conducted in a properly functioning chemical fume hood.[2]
- Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
- Have a chemical spill kit readily available.
2. Weighing and Aliquoting (Solid Compound):
- Perform all weighing and handling of the solid powder within a chemical fume hood.
- Use anti-static weigh paper or boats to prevent dispersal of the powder.
- Carefully transfer the desired amount to a suitable container.
- Clean any residual powder from the spatula and weighing area with a damp cloth, which should then be disposed of as hazardous waste.
3. Solution Preparation:
- Slowly add the solid this compound to the solvent to avoid splashing.
- If the dissolution is exothermic, use an ice bath to control the temperature.
- Ensure the container is appropriately labeled with the chemical name, concentration, date, and hazard symbols.
4. Reaction and Work-up:
- Conduct all reactions in a fume hood.
- Use appropriate glassware and ensure all connections are secure.
- During work-up procedures, be mindful of potential splashes and aerosol formation.
IV. Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect unused this compound and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a dedicated, clearly labeled hazardous waste container.[2] |
| Liquid Waste | - Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[2] - Do not mix with incompatible waste streams. As a precaution, avoid mixing with strong acids and strong oxidizing agents. |
| Sharps | - Needles, syringes, or any contaminated glassware capable of causing a puncture must be placed in a designated sharps container labeled for chemical waste. |
| Empty Containers | - The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[7] - For highly toxic compounds, the first three rinses should be collected.[7] - After thorough rinsing, the container can be disposed of according to institutional guidelines. |
All hazardous waste must be handled and disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[2]
V. Emergency and Spill Response Workflow
References
- 1. 2-Ethoxy-4,6-Difluoropyrimidine | C6H6F2N2O | CID 11040985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
